molecular formula C9H7Cl2FO B13720814 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Cat. No.: B13720814
M. Wt: 221.05 g/mol
InChI Key: IQBFNWRDVAHNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyloxy-1,3-dichloro-2-fluoro-benzene is a specialized halogenated benzene derivative designed for research and development applications. It features a unique structure with chloro and fluoro substituents on the aromatic ring, complemented by an allyloxy functional group. This specific arrangement of halogens and the ether linkage makes it a valuable multifunctional synthetic intermediate . The presence of halogens at the 1, 2, and 3 positions of the benzene ring is a characteristic shared with other compounds used in synthetic chemistry, indicating its potential as a building block for more complex structures . The allyloxy group offers a reactive handle for further chemical transformations, such as Claisen rearrangements or functional group interconversions, which is a strategy employed in the synthesis of complex organic molecules . Researchers can leverage this compound in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. Its structure suggests potential use in metal-catalyzed cross-coupling reactions, where the halogen atoms can facilitate the formation of new carbon-carbon bonds . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene

InChI

InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2

InChI Key

IQBFNWRDVAHNRV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C(=C1)Cl)F)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (CAS: 2270908-69-3) is a highly specialized, polyhalogenated building block frequently utilized in the development of advanced agrochemicals and pharmaceutical intermediates. The strategic placement of the fluorine and chlorine atoms on the aromatic ring imparts significant metabolic stability and lipophilicity, making this structural motif highly desirable in modern drug design.

The synthesis of this target molecule relies on the selective


-allylation of its precursor, 3,5-dichloro-4-fluorophenol  (CAS: 2995-04-2)[1]. This transformation is achieved via a modified Williamson ether synthesis , a classic bimolecular nucleophilic substitution (

) reaction[2].
Causality in Reagent Selection

The electronic environment of 3,5-dichloro-4-fluorophenol dictates the synthetic strategy. The strong inductive electron-withdrawing effects of the two ortho-chlorine atoms and the para-fluorine atom significantly increase the acidity of the phenolic hydroxyl group (estimated


). While this makes deprotonation facile—allowing for the use of a mild base like Potassium Carbonate (

) rather than hazardous Sodium Hydride (

)—it conversely reduces the nucleophilicity of the resulting phenoxide anion. To overcome this electronic deficiency and the steric shielding provided by the ortho-chlorines, a polar aprotic solvent such as

-Dimethylformamide (DMF) is strictly required. DMF effectively solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion capable of executing the

attack on the allyl halide[3].

Retrosynthetic Analysis & Reaction Logic

The mechanistic logic follows a sequential acid-base deprotonation followed by an irreversible substitution event. The diagram below maps the electronic and structural evolution of the intermediates.

MechanisticLogic Phenol 3,5-Dichloro-4-fluorophenol (pKa ~6.5) Base K2CO3 in DMF (Deprotonation) Phenol->Base Acid-Base Reaction Anion Phenoxide Anion (Naked Nucleophile) Base->Anion - KHCO3 SN2 Bimolecular Substitution (SN2 Pathway) Anion->SN2 Nucleophilic Attack Electrophile Allyl Bromide (Electrophile) Electrophile->SN2 Leaving Group (-Br) Product 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (Target Ether) SN2->Product Ether Formation

Mechanistic logic and SN2 pathway for the allylation of 3,5-dichloro-4-fluorophenol.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various reaction conditions were evaluated. The empirical data demonstrates that balancing solvent polarity with base strength is critical for overcoming the steric hindrance of the di-ortho chloro configuration.

Table 1: Optimization of Reaction Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation & Causality
Acetone

56 (Reflux)1265Sluggish

kinetics due to moderate solvent polarity and steric shielding.
Acetonitrile

80 (Reflux)882Cesium effect enhances nucleophilicity, but the base is cost-prohibitive for scale-up.
DMF

60 5 94 Optimal: Polar aprotic environment maximizes the "naked anion" effect[3].
THF

25688Requires strictly anhydrous conditions; excessive base strength for a

of ~6.5.

Step-by-Step Synthetic Protocol

The following methodology provides a self-validating workflow designed for maximum yield and high purity.

Workflow Step1 1. Setup Mix Phenol + K2CO3 in DMF Step2 2. Alkylation Add Allyl Bromide at 0 °C Step1->Step2 30 min, RT Step3 3. Heating Stir at 60 °C for 4-6 hrs Step2->Step3 Dropwise addition Step4 4. Quench & Extract H2O quench, EtOAc extraction Step3->Step4 TLC Monitoring Step5 5. Washing Brine wash to remove DMF Step4->Step5 Isolate organic layer Step6 6. Purification Silica Gel Chromatography Step5->Step6 Dry over Na2SO4

Step-by-step experimental workflow for synthesizing the target allyl ether.

Phase 1: Deprotonation
  • Setup: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3,5-dichloro-4-fluorophenol (1.0 equiv, 10.0 mmol)[1].

  • Solvent & Base: Add anhydrous DMF (20 mL, 0.5 M) followed by finely powdered, anhydrous

    
     (1.5 equiv, 15.0 mmol).
    
  • Activation: Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring period ensures complete deprotonation and formation of the phenoxide anion before the electrophile is introduced, preventing competing side reactions.

Phase 2: Alkylation
  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add allyl bromide (1.2 equiv, 12.0 mmol) dropwise over 10 minutes.

    • Causality: Allyl bromide is a highly reactive alkylating agent and a potent lachrymator. Dropwise addition at 0 °C controls the exothermic

      
       reaction and minimizes the risk of polyalkylation or thermal degradation.
      
  • Propagation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) eluent system. The reaction is complete when the highly polar starting phenol (

    
    ) is entirely consumed and replaced by a non-polar, UV-active product spot (
    
    
    
    ).
Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature and pour it into 60 mL of ice-cold distilled water.

    • Causality: A 3-fold volumetric excess of water crashes out the organic product while forcing the water-miscible DMF and inorganic potassium salts into the aqueous phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers rigorously with saturated aqueous NaCl (brine) (4 × 30 mL).

    • Causality: DMF has a high affinity for organic solvents. Repeated high-ionic-strength brine washes are mandatory to partition residual DMF out of the ethyl acetate layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 5-Allyloxy-1,3-dichloro-2-fluoro-benzene as a clear, colorless oil.

Analytical Characterization

To ensure the structural integrity of the synthesized ether, multi-nuclear NMR and mass spectrometry are employed. The table below outlines the expected spectral data used to validate the final product.

Table 2: Expected Analytical Characterization Data

TechniqueSignal / ShiftMultiplicity & CouplingStructural Assignment

H NMR
(400 MHz,

)

6.90
d,

= 5.8 Hz, 2H
Aromatic protons (C2, C6) coupling with C4-Fluorine

H NMR

5.98
ddt,

= 17.2, 10.5, 5.2 Hz, 1H
Internal allyl proton (

)

H NMR

5.40
dq,

= 17.2, 1.5 Hz, 1H
Terminal allyl proton (trans to CH)

H NMR

5.32
dq,

= 10.5, 1.5 Hz, 1H
Terminal allyl proton (cis to CH)

H NMR

4.52
dt,

= 5.2, 1.5 Hz, 2H
Methylene protons (

)

F NMR
(376 MHz,

)

-115.4
t,

= 5.8 Hz, 1F
Aromatic fluorine split by two equivalent meta-protons
GC-MS (EI)

220

(Base peak)
Molecular ion displaying characteristic

isotope pattern

References

  • Title : Product Search Result - 5-ALLYLOXY-1,3-DICHLORO-2-FLUORO-BENZENE Source : Advanced Technology & Industrial Co., Ltd. URL :[Link]

  • Title : The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source : Journal of Chemical Education URL :[Link]

  • Title : The Williamson Ether Synthesis Source : Master Organic Chemistry URL :[Link]

Sources

Chemical Properties and Synthetic Utility of 5-Allyloxy-1,3-dichloro-2-fluorobenzene in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, heavily functionalized halogenated aromatic rings are indispensable building blocks. 5-Allyloxy-1,3-dichloro-2-fluorobenzene (CAS: 2270908-69-3) represents a highly specialized, electron-deficient aryl ether that provides orthogonal reactivity handles for complex molecule synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic profile, and validated experimental methodologies. Specifically, we explore its synthesis via


 O-allylation and its downstream utility in [3,3]-sigmatropic Claisen rearrangements, highlighting the causality behind each experimental parameter.

Physicochemical & Structural Profiling

The unique reactivity of 5-Allyloxy-1,3-dichloro-2-fluorobenzene stems from its precise substitution pattern. The molecule features a central fluorine atom flanked by two chlorine atoms, creating a localized domain of intense electron withdrawal. Para to the fluorine is the allyloxy moiety, which introduces a competing resonance-donating effect while serving as a masked reactive handle.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Allyloxy-1,3-dichloro-2-fluorobenzene
CAS Registry Number 2270908-69-3
Molecular Formula

[1]
Molecular Weight 221.05 g/mol [2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Symmetry

(Core aromatic system)
Precursor CAS 2995-04-2 (3,5-Dichloro-4-fluorophenol)

Mechanistic Reactivity & Electronic Effects

The strategic value of this compound lies in its "push-pull" electronic system and its capacity for divergent synthetic pathways:

  • Regiochemically Pure Claisen Rearrangement: The allyloxy group is primed for a thermal [3,3]-sigmatropic shift[3]. Because the core aromatic ring is perfectly symmetrical (with identical protons at the ortho positions relative to the ether), the Claisen rearrangement yields a single, regiochemically pure isomer. This avoids the complex product mixtures typically observed in the rearrangement of meta-substituted allyl aryl ethers[4].

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atom is highly activated. While the para-allyloxy group donates electron density via resonance, the strong inductive electron-withdrawing effects of the two ortho-chlorine atoms dominate the local electronic environment, making the C-F bond highly susceptible to displacement by amines or thiolates.
    

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis via O-Allylation

Objective: High-yield synthesis of 5-Allyloxy-1,3-dichloro-2-fluorobenzene from commercially available 3,5-dichloro-4-fluorophenol[5].

Causality & Rationale: The phenolic proton of the starting material is highly acidic due to the strong inductive pull of the three adjacent halogens. Therefore, a mild base like Potassium Carbonate (


) is entirely sufficient for quantitative deprotonation, avoiding the use of stronger bases (like NaH) that could induce side reactions. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it lacks acidic protons that would solvate and dampen the nucleophilicity of the phenoxide ion, thereby accelerating the 

displacement of allyl bromide.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3,5-dichloro-4-fluorophenol (10.0 mmol, 1.0 equiv) and anhydrous DMF (20 mL, 0.5 M).

  • Deprotonation: Add finely powdered anhydrous

    
     (15.0 mmol, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to generate the phenoxide intermediate. A slight color change may be observed.
    
  • Alkylation: Dropwise add allyl bromide (12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction is typically complete within 4 hours.

  • Workup (Self-Validation): Quench the reaction with distilled water (50 mL) to dissolve the inorganic salts. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers thoroughly with brine (
    
    
    
    mL) to ensure complete removal of residual DMF.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the target ether as a clear oil.
    

O_Allylation SM 3,5-Dichloro-4-fluorophenol (CAS: 2995-04-2) Reagents Allyl Bromide K2CO3 / DMF 80°C, 4h SM->Reagents SN2 Substitution Workup Aqueous Extraction & Silica Gel Column Reagents->Workup Crude Mixture Product 5-Allyloxy-1,3-dichloro- 2-fluorobenzene (CAS: 2270908-69-3) Workup->Product Purified Yield >90%

Workflow for the O-allylation of 3,5-dichloro-4-fluorophenol to yield the target ether.
Protocol B: Microwave-Assisted Claisen Rearrangement

Objective: Transformation of the ether into 2-allyl-3,5-dichloro-4-fluorophenol.

Causality & Rationale: Thermal heating induces a concerted, pericyclic[3,3]-sigmatropic rearrangement[3]. The transition state involves a six-membered cyclic chair-like conformation. The initial intermediate is a non-aromatic ortho-allyl dienone. The thermodynamic driving force of this entire sequence is the subsequent rapid tautomerization, which restores the aromaticity of the ring[3]. Microwave irradiation is utilized over conventional oil-bath heating because rapid, uniform volumetric heating drastically reduces reaction times (from hours to minutes) and suppresses intermolecular polymerization of the allyl groups[6][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Allyloxy-1,3-dichloro-2-fluorobenzene (5.0 mmol, 1.0 equiv) in a high-boiling, non-nucleophilic solvent such as 1,2-dichlorobenzene or decalin (25 mL, 0.2 M) inside a heavy-walled microwave-safe reaction vial[6].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 180–200 °C for 30–45 minutes[7].

  • Acid-Base Extraction (Self-Validation): Cool the vessel to room temperature. Dilute the mixture with hexanes (50 mL) and extract with 1M NaOH (

    
     mL). Logic: The starting material is a neutral ether and remains in the organic layer. The rearranged product is a phenol and partitions into the aqueous basic layer as a phenoxide, ensuring perfect separation.
    
  • Isolation: Acidify the combined aqueous layers with 2M HCl until pH < 2 (cloudiness indicates the precipitation of the phenol). Extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Verification: Confirm the structure via

    
     NMR. The success of the rearrangement is validated by the disappearance of the allyloxy methylene doublet at ~4.5 ppm and the emergence of the C-allyl benzylic doublet at ~3.4 ppm[4].
    

Claisen_Mechanism Ether 5-Allyloxy-1,3-dichloro- 2-fluorobenzene TS [3,3]-Sigmatropic Transition State Ether->TS Microwave (180-200°C) Dienone ortho-Allyl Dienone Intermediate TS->Dienone Rearrangement Phenol 2-Allyl-3,5-dichloro- 4-fluorophenol Dienone->Phenol Tautomerization (Aromatization)

Mechanistic pathway of the thermal[3,3]-sigmatropic Claisen rearrangement.

Applications in Medicinal Chemistry

The integration of 5-Allyloxy-1,3-dichloro-2-fluorobenzene into drug discovery pipelines offers several distinct advantages:

  • Bioisosteric Replacements: The heavily halogenated core acts as a lipophilic, metabolically stable bioisostere for highly functionalized aromatic rings in kinase inhibitors.

  • Halogen Bonding: The 1,3-dichloro substituents can engage in highly directional halogen bonding within protein binding pockets, enhancing target affinity.

  • Tandem Cyclizations: Following the Claisen rearrangement, the resulting ortho-allyl phenol can undergo palladium-catalyzed intramolecular Heck reactions or Wacker-type oxidative cyclizations to generate complex dihydrobenzofuran scaffolds, which are ubiquitous in natural products and CNS-active pharmaceuticals[7].

References

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result - 5-ALLYLOXY-1,3-DICHLORO-2-FLUORO-BENZENE".
  • Howei Pharm. "CAS 101530-91-0 C9H7Cl2FO".
  • AK Scientific, Inc. "C9H7Cl2FO".
  • Sigma-Aldrich. "3,5-dichloro-4-fluorophenol | 2995-04-2".
  • Fluorochem. "3,5-Dichloro-4-fluorophenol".
  • ACS Publications. "Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements".
  • Scientific Research Publishing. "Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions".
  • BenchChem. "Application Notes and Protocols: Tandem Claisen Rearrangement and Cyclization".
  • MDPI. "Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers".

Sources

Comprehensive NMR Structural Elucidation Guide: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of polyhalogenated aromatic compounds demands a rigorous, multinuclear approach. For 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (CAS: 2270908-69-3), relying solely on Proton (


) NMR is insufficient due to the complex interplay of strongly electronegative substituents. As a Senior Application Scientist, I approach this molecule not as a simple spectrum to assign, but as a dynamic spin system governed by strict quantum mechanical rules.

This whitepaper provides an in-depth, self-validating methodology for the NMR analysis of this molecule, leveraging the synergistic data from


, 

, and

nuclei. By understanding the causality behind heteronuclear scalar couplings, researchers can definitively map the molecular backbone.

Structural Symmetry and Spin System Dynamics

Before placing the sample in the spectrometer, we must analyze the molecule's topological symmetry. The core is a benzene ring substituted with a fluorine at C2, chlorines at C1 and C3, an allyloxy group at C5, and protons at C4 and C6.

This specific substitution pattern creates a highly symmetric, pseudo-


 local electronic environment across the aromatic ring:
  • Chemical Equivalence: The plane of symmetry passing through C2 and C5 renders C1/C3 equivalent, and C4/C6 equivalent.

  • Spin System: The aromatic protons (H4, H6) form an

    
     spin system with the 
    
    
    
    nucleus (where X is
    
    
    ). Because H4 and H6 are equivalent, they do not split each other, simplifying the spectrum to purely heteronuclear interactions.

G F 19F (C2) H46 1H (C4, C6) F->H46 4J_HF (~6.5 Hz) C2 13C (C2) F->C2 1J_CF (~250 Hz) C13 13C (C1, C3) F->C13 2J_CF (~22 Hz) C46 13C (C4, C6) F->C46 3J_CF (~8 Hz) C5 13C (C5) F->C5 4J_CF (~3 Hz) H46->C46 1J_CH (~160 Hz) Allyl Allyl Protons Allyl->C5 HMBC (3J_CH)

Heteronuclear spin-spin coupling network mapping scalar interactions.

Causality in Multinuclear Chemical Shifts and Couplings

Fluorine ( ) NMR Dynamics

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after


 and 

[1]. The

chemical shift is exquisitely sensitive to its local electronic environment, with shifts spanning over 800 ppm[1].

In the base structure of 1,3-dichloro-2-fluorobenzene, the


 signal appears around -118 ppm[2]. However, the addition of the allyloxy group at the para position (C5) introduces an electron-donating resonance effect (+M effect) into the ring. This increases the electron density at the ortho and para positions (including C2 where the fluorine resides), enhancing nuclear shielding. Consequently, the 

resonance shifts upfield to approximately -123 to -125 ppm . Because the fluorine couples to the two equivalent meta protons (H4, H6), the signal resolves as a perfect 1:2:1 triplet (

Hz).
Carbon ( ) NMR Dynamics: The Ultimate Self-Validating Tool

Unlike homonuclear


 couplings which are statistically rare (~1.1% natural abundance), the 

nucleus is 100% abundant. This means every single molecule in the NMR tube possesses an active spin-½ fluorine atom, causing a universal heteronuclear scalar coupling across the entire aromatic carbon framework[3].

The magnitude of this coupling is strictly governed by the number of intervening bonds, providing an internal map of the carbon backbone:

  • 
     (C-F):  Exhibits a massive one-bond coupling (
    
    
    
    Hz).
  • 
     (C-Cl):  Exhibits a two-bond coupling (
    
    
    
    Hz).
  • 
     (C-H):  Exhibits a three-bond coupling (
    
    
    
    Hz).
  • 
     (C-O):  Exhibits a four-bond coupling (
    
    
    
    Hz).
Proton ( ) NMR Dynamics

The aromatic region will display only one signal integrating to 2H. Because H4 and H6 are positioned meta to the highly electronegative fluorine atom, they experience a four-bond scalar coupling (


). Thus, the aromatic signal resolves as a sharp doublet, rather than a singlet. The allyloxy group presents a classic first-order aliphatic spin system, heavily influenced by the electronegative oxygen which deshields the adjacent 

protons, pushing them downfield to ~4.5 ppm.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must follow a rigorous, step-by-step workflow.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of


 (100 atom % D, containing 0.03% v/v TMS).
Causality: High analyte concentration ensures sufficient signal-to-noise (S/N) for the insensitive 

nucleus, while TMS provides an internal standard (0.0 ppm) for precise chemical shift calibration.

Step 2: Probe Tuning and Matching (ATM) Perform automatic tuning and matching for the


, 

, and

channels. Causality:

has a Larmor frequency very close to

(e.g., 376 MHz vs 400 MHz on a 9.4 Tesla magnet)[1]. Precise channel isolation is critical to prevent cross-talk and ensure optimal radiofrequency (RF) pulse efficiency.

Step 3: Magnetic Field Shimming Execute gradient shimming (TopShim) on the


 lock signal. Validate shim quality by verifying that the full-width at half-maximum (FWHM) of the TMS peak is < 1.0 Hz.

Step 4: Acquisition Parameters

  • 
     NMR:  30° excitation pulse (zg30), relaxation delay (D1) = 2.0 s, 16 scans.
    
  • 
     NMR:  Acquire a fully coupled spectrum (zg) to observe the diagnostic 
    
    
    
    triplet. Reference the spectrum to external
    
    
    (0 ppm)[4].
  • 
     NMR:  Power-gated decoupling (zgpg30), D1 = 2.0 s, 1024 scans.
    Causality: Proton decoupling simplifies the spectrum by collapsing 
    
    
    
    multiplets into singlets, but the
    
    
    couplings will remain intact, generating the diagnostic doublet patterns required for structural validation[3].

Workflow S1 1. Sample Prep 15mg in CDCl3 S2 2. Probe Tuning 1H, 13C, 19F S1->S2 S3 3. Shimming Z1-Z5 Optimization S2->S3 S4 S4 S3->S4 S5 5. 2D Validation HSQC, HMBC S4->S5

Self-validating NMR acquisition workflow for multinuclear structural elucidation.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts and coupling constants based on established empirical rules and literature precedents for heavily substituted fluorobenzenes[5].

Table 1: Predicted NMR Data (400 MHz, )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
C4-H, C6-H6.95 - 7.10Doublet (d)2H

Aromatic protons
-O-CH₂-4.50 - 4.60dt2H

,

Allylic CH₂
-CH=5.95 - 6.05ddt1H

,

Alkene CH
=CH₂ (trans)5.40 - 5.45dq1H

,

Terminal alkene
=CH₂ (cis)5.30 - 5.35dq1H

,

Terminal alkene
Table 2: Predicted NMR Data (100 MHz, )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
C2152.0 - 155.0Doublet (d)

C-F
C5155.0 - 157.0Doublet (d)

C-O
C1, C3121.0 - 123.0Doublet (d)

C-Cl
C4, C6115.0 - 117.0Doublet (d)

Aromatic C-H
-CH=132.0 - 133.0Singlet (s)-Alkene CH
=CH₂118.0 - 119.0Singlet (s)-Terminal alkene
-O-CH₂-69.0 - 70.0Singlet (s)-Allylic CH₂
Table 3: Predicted NMR Data (376 MHz, )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
C2-F-123.0 to -125.0Triplet (t)

Ar-F

References

Sources

Technical Guide: Mass Spectrometry of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry characterization of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene , a specialized halogenated aryl ether often utilized as a key intermediate in the synthesis of advanced agrochemicals (herbicides/fungicides).

Executive Summary & Chemical Identity

Target Analyte: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Common Role: Intermediate for fluorinated phenyl-ether agrochemicals. Molecular Formula: C₉H₇Cl₂FO Exact Mass: 219.9858 (based on ³⁵Cl) Nominal Mass: 220 Da

This guide provides a validated framework for the identification and quantification of this molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The presence of a polyhalogenated ring (Cl₂, F) combined with an allylic ether linkage creates a unique spectral signature characterized by distinct isotope clusters and specific fragmentation pathways driven by the stability of the phenoxy cation.

Structural Analysis[1]
  • Core: Benzene ring substituted with Fluorine at C2 and Chlorines at C1 and C3.

  • Functional Group: Allyloxy ether (-O-CH₂-CH=CH₂) at C5.

  • Symmetry: The molecule possesses a

    
     plane of symmetry passing through C2 and C5, making positions 4 and 6 chemically equivalent.
    

Instrumentation & Experimental Protocol

To ensure reproducible spectral data, the following GC-MS parameters are recommended. These conditions minimize thermal degradation (Claisen rearrangement) in the inlet while maximizing ionization efficiency.

GC-MS System Configuration
ParameterSetting / SpecificationRationale
Ionization Mode Electron Impact (EI), 70 eVStandardizes fragmentation for library matching.
Source Temp 230 °CPrevents condensation of high-boiling aromatics.
Transfer Line 280 °CEnsures rapid transport to the MS source.
Column DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for halogenated ethers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimizes chromatographic resolution.
Inlet Mode Split (10:1) or Splitless (trace analysis)High split ratio reduces inlet residence time, mitigating thermal rearrangement.
Thermal Gradient Program
  • Initial: 60°C (Hold 1 min) – Solvent focusing.

  • Ramp 1: 20°C/min to 180°C – Elution of volatiles.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) – Elution of target analyte and heavier byproducts.

Spectral Analysis & Fragmentation Logic

Molecular Ion & Isotope Pattern

The molecular ion (M⁺ ) appears at m/z 220 . The most diagnostic feature of this spectrum is the chlorine isotope cluster. Because the molecule contains two chlorine atoms (³⁵Cl and ³⁷Cl), the molecular ion will exhibit a characteristic 9:6:1 intensity ratio .

  • m/z 220 (M⁺): Contains ³⁵Cl₂. (Relative Intensity: ~100% of cluster)[1]

  • m/z 222 (M+2): Contains ³⁵Cl³⁷Cl. (Relative Intensity: ~65% of 220)

  • m/z 224 (M+4): Contains ³⁷Cl₂. (Relative Intensity: ~10% of 220)

Note: The Fluorine atom (¹⁹F) is monoisotopic and does not contribute to the isotope pattern spread, but it adds a mass defect.

Primary Fragmentation Pathways

The fragmentation is driven by the weakness of the O-Allyl bond and the stability of the resulting aromatic ions.

Pathway A: Allylic Cleavage (Diagnostic)

The dominant fragmentation channel involves the homolytic cleavage of the C–O bond or the loss of the allyl radical.

  • Transition: M⁺ (m/z 220)

    
     [M – C₃H₅]⁺ + C₃H₅•
    
  • Product: 3,5-Dichloro-4-fluorophenoxy cation (m/z 179).

  • Observation: This is often the Base Peak (100% intensity) or a major ion.[2] It retains the Cl₂ isotope pattern (peaks at 179, 181, 183).

Pathway B: Allyl Cation Formation

The charge may be retained on the allyl group itself.

  • Product: Allyl cation [CH₂=CH-CH₂]⁺ at m/z 41 .

  • Observation: A sharp peak at low mass, characteristic of all allylic ethers.

Pathway C: Carbon Monoxide Loss (Ring Contraction)

The phenoxy cation (m/z 179) typically expels a neutral CO molecule, a hallmark of phenolic systems.

  • Transition: [C₆H₂Cl₂FO]⁺ (179)

    
     [C₅H₂Cl₂F]⁺ + CO (28 Da).
    
  • Product: Dichlorofluorocyclopentadienyl cation (m/z 151).

  • Observation: Cluster at m/z 151, 153, 155.

Diagnostic Ion Table
m/z (Nominal)Ion IdentityFormulaOrigin / Mechanism
220 M⁺ [C₉H₇Cl₂FO]⁺Molecular Ion (Look for 9:6:1 pattern)
179 [M - Allyl]⁺ [C₆H₂Cl₂FO]⁺Loss of allyl radical (C₃H₅•). Likely Base Peak.
151 [179 - CO]⁺ [C₅H₂Cl₂F]⁺Ring contraction; loss of CO from phenoxy ion.
116 [151 - Cl]⁺ [C₅H₂ClF]⁺Loss of Chlorine radical from the ring fragment.
41 Allyl⁺ [C₃H₅]⁺Simple cleavage of the ether side chain.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the fragmentation tree, highlighting the causal relationships between the molecular ion and its daughters.

Fragmentation M Molecular Ion (M+) m/z 220 [C9H7Cl2FO]+ Allyl Allyl Cation m/z 41 [C3H5]+ M->Allyl Heterolytic Cleavage Phenoxy Phenoxy Cation m/z 179 [C6H2Cl2FO]+ M->Phenoxy Loss of Allyl Radical (-41 Da) Cyclo Cyclopentadienyl Cation m/z 151 [C5H2Cl2F]+ Phenoxy->Cyclo Loss of CO (-28 Da) Fragment Ring Fragment m/z 116 [C5H2ClF]+ Cyclo->Fragment Loss of Cl (-35 Da)

Figure 1: EI-MS Fragmentation pathway of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene.

Quality Control & Validation

To ensure data integrity ("Trustworthiness"), the following validation steps are mandatory:

  • Inlet Reactivity Check: Allyl ethers can undergo thermal Claisen Rearrangement in a hot, dirty GC inlet, converting the ether into a ring-alkylated phenol (e.g., 4-allyl-3,5-dichloro-2-fluorophenol).

    • Validation: If the peak at m/z 179 (Phenoxy) decreases relative to M+ and new peaks appear (e.g., M-1 or M-15), the inlet liner is active. Replace with a deactivated glass wool liner.

  • Isotope Fidelity: Verify the M+ cluster (220/222/224) matches the theoretical calculation for Cl₂ within ±10% relative abundance. Deviations suggest co-eluting interferences.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Aryl Ethers. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

IUPAC name for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Allyloxy-1,3-dichloro-2-fluoro-benzene: Synthesis, Characterization, and Synthetic Utility

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in readily available literature, this paper constructs a robust framework for its synthesis, characterization, and potential applications based on established, analogous chemical principles. We present a plausible, multi-step synthetic pathway, detail the expected spectroscopic signatures for structural verification, and explore the rich downstream chemistry afforded by its key functional groups—most notably the thermal Claisen rearrangement of the allyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex, functionalized scaffolds for the creation of novel chemical entities.

Introduction and Rationale

The strategic incorporation of fluorine and multiple chlorine atoms onto an aromatic scaffold can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] The further addition of an allyloxy group introduces a versatile chemical handle—the allyl group—that can undergo a wide array of subsequent transformations.[2] The target molecule, 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, combines these features, making it a molecule of significant interest. Its polychlorinated, fluorinated core provides a stable, lipophilic platform, while the allyloxy group serves as a gateway for introducing further molecular complexity. This guide will elucidate the synthesis and potential reactivity of this compound, providing a foundational understanding for its application in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

The structure and key identifiers for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene are presented below. Physical properties are estimated based on the known properties of its structural precursors and related halogenated aromatic compounds.[3][4][5]

PropertyValueSource/Method
IUPAC Name 5-Allyloxy-1,3-dichloro-2-fluoro-benzeneIUPAC Nomenclature
Synonyms 1-(Allyloxy)-3,5-dichloro-4-fluorobenzene-
CAS Number Not assigned (Likely a novel compound)-
Molecular Formula C₉H₇Cl₂FO-
Molecular Weight 221.06 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidEstimation
Boiling Point Predicted: > 200 °CEstimation
Solubility Predicted: Insoluble in water; soluble in common organic solvents.Estimation

Proposed Synthesis Pathway

The most logical and efficient synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves a two-stage process: first, the synthesis of the key phenolic intermediate, 3,5-dichloro-4-fluorophenol , followed by its etherification with an allyl halide via the Williamson ether synthesis.[6][7]

G cluster_0 Stage 1: Phenol Synthesis cluster_1 Stage 2: Williamson Ether Synthesis Aniline 3,5-Dichloro-4-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Phenol 3,5-Dichloro-4-fluorophenol (CAS: 2995-04-2) Diazonium->Phenol H₂O, Δ Phenol_2 3,5-Dichloro-4-fluorophenol Target 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Phenol_2->Target DMF or Acetone AllylBromide Allyl Bromide AllylBromide->Target Base K₂CO₃ or NaH Base->Target

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 3,5-Dichloro-4-fluorophenol

This protocol is based on the standard transformation of an aromatic amine to a phenol via a diazonium salt intermediate. The starting material, 3,5-dichloro-4-fluoroaniline, is a known compound.

Step-by-Step Methodology:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling water or an aqueous solution of sulfuric acid.

  • The phenol product will often separate as an oil or solid. After the addition is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,5-dichloro-4-fluorophenol by column chromatography or distillation.

Causality and Insights: The strict temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent hydrolysis step introduces the desired hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

This classic Sₙ2 reaction is a reliable method for forming ethers from phenols.[8][9]

Step-by-Step Methodology:

  • Setup: To a solution of 3,5-dichloro-4-fluorophenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add a suitable base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.2 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol, forming the phenoxide.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-Allyloxy-1,3-dichloro-2-fluoro-benzene.

Trustworthiness and Self-Validation: The choice of a polar aprotic solvent (DMF or acetone) facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[6] The progress can be easily monitored by TLC, observing the disappearance of the phenol spot and the appearance of a new, less polar product spot.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods. The expected data provides a self-validating system for the protocol's success. Data for the core, 1,3-dichloro-2-fluorobenzene, is available for comparison.[11][12][13]

TechniqueExpected Observations for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene
¹H NMR Aromatic Region: Two signals, likely doublets or doublet of doublets, integrating to 1H each, corresponding to the two aromatic protons. Allyl Region: A multiplet (~6.0 ppm, 1H, -CH=), a multiplet (~5.3-5.5 ppm, 2H, =CH₂), and a doublet (~4.6 ppm, 2H, -O-CH₂-).
¹³C NMR Aromatic Region: Six distinct signals for the aromatic carbons, with C-F and C-Cl couplings observable. Allyl Region: Three signals corresponding to the allyl carbons (~132 ppm for -CH=, ~118 ppm for =CH₂, and ~70 ppm for -O-CH₂).
¹⁹F NMR A single signal for the fluorine atom, likely a multiplet due to coupling with adjacent aromatic protons.
IR Spectroscopy Characteristic peaks for: C-O-C stretch (ether, ~1250 cm⁻¹), C=C stretch (alkene, ~1645 cm⁻¹), C-H stretch (aromatic and alkene, >3000 cm⁻¹), and C-Cl / C-F stretches in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 220 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak ~65% of M⁺, M+4 peak ~10% of M⁺). Key fragments would correspond to the loss of the allyl group.

Chemical Reactivity and Potential Applications

The true synthetic value of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene lies in the reactivity of its allyl group, which can be used to build further molecular complexity.

The Aromatic Claisen Rearrangement

The most significant reaction of an allyl aryl ether is the Claisen rearrangement, a thermal, intramolecular[14][14]-sigmatropic rearrangement.[15][16] Upon heating, the allyl group migrates from the oxygen atom to an available ortho position on the aromatic ring, forming an ortho-allyl phenol.[17]

Caption: The Claisen rearrangement pathway. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Mechanistic Insight: This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state.[18] The reaction is driven by the formation of a stable phenol upon tautomerization of the intermediate cyclohexadienone. For the title compound, the ortho positions (C4 and C6) are available, leading to the formation of a new C-C bond and a highly functionalized phenol, which can then be used in further synthetic steps.

Other Potential Transformations
  • Protecting Group Chemistry: The allyl ether can serve as a robust protecting group for the phenol, stable to a wide range of conditions but readily cleaved using transition metal catalysts (e.g., Palladium or Rhodium complexes).[19][20]

  • Alkene Reactions: The terminal double bond of the allyl group can undergo various classic alkene reactions, such as oxidation (to form an epoxide or diol), hydrogenation, or halogenation, providing numerous avenues for diversification.[21]

Applications in Drug Development

This molecule serves as an advanced scaffold for fragment-based drug design.[1] The polychlorinated, fluorinated aromatic core provides a metabolically stable and lipophilic anchor, while the rearranged ortho-allyl phenol product is a versatile intermediate for constructing inhibitors, receptor ligands, or other biologically active molecules.

Safety and Handling

As a novel compound, a full toxicological profile is not available. However, based on its structure and precursors, it must be handled with care.

  • General Precautions: Handle in a well-ventilated chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[23]

  • Chemical Hazards: Halogenated aromatic compounds should be treated as potentially toxic and irritant. Many are suspected carcinogens.[22]

  • Reagent Hazards: Reagents used in the synthesis, such as allyl bromide (a lachrymator and toxic) and sodium hydride (flammable solid, reacts violently with water), require specific handling procedures.

  • Disposal: All chemical waste should be disposed of according to institutional and local regulations for halogenated organic waste.

Conclusion

5-Allyloxy-1,3-dichloro-2-fluoro-benzene represents a highly functionalized and synthetically valuable chemical entity. This guide has established a robust and logical pathway for its synthesis and purification, based on fundamental and reliable organic reactions. The detailed protocols and characterization data provide a framework for its practical preparation, while the exploration of its reactivity, particularly the Claisen rearrangement, highlights its potential as a powerful intermediate for creating complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a unique combination of a stable halogenated core and a versatile reactive handle, opening the door to novel chemical exploration.

References

  • Claisen, L. (1912). Über Umlagerung von Phenol-allyl-äthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166. [Link]

  • University of California, Davis. (2010). Nomenclature of substituted benzene rings. Chem 118A Handout. [Link]

  • Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry, 14(13), 1116-1122. [Link]

  • Hunt, I. Polysubstituted benzenes. University of Calgary, Department of Chemistry. [Link]

  • Tarbell, D. S. (1944). The Claisen Rearrangement. Chemical Reviews, 27(3), 495-546. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. [Link]

  • BYJU'S. Mono-substituted Benzene Compounds. [Link]

  • JoVE. (2023). Nomenclature of Aromatic Compounds with a Single Substituent. [Link]

  • Fiveable. (2025). Allyl ethers Definition. Organic Chemistry II Key Term. [Link]

  • Crasto, A. M. (2022). 1,3-dichloro-2-fluorobenzene. Organic Spectroscopy International. [Link]

  • Berski, S., & Gordon, A. J. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 42(19), 15818-15828. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]

  • Sharma, R. K. (2024). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Royal Society of Chemistry Books. [Link]

  • ChemBK. 2,4-Dichlorofluorobenzene. [Link]

  • WikiMili. (2020). Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]

  • University of Oslo. (2017). General Safety Framework of the Department of Organic Chemistry. [Link]

  • NIST. (2025). 1,3-Dichloro-2-fluorobenzene. NIST Chemistry WebBook. [Link]

  • ChemSrc. (2025). 2,6-Dichlorofluorobenzene. [Link]

  • Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Eureka. [Link]

  • NIST. (2025). 1,3-Dichloro-2-fluorobenzene Phase change data. NIST Chemistry WebBook. [Link]

  • PubChem. 2,5-Dichlorofluorobenzene. [Link]

  • Macías-Pérez, E., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules, 27(19), 6296. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. [Link]

  • Chemistry Learner. (2025). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. [Link]

  • Chem-Impex. 2,5-Diclorofluorobenceno. [Link]

  • Omics Online. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Wikipedia. Allyl group. [Link]

  • ResearchGate. (2019). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PubChem. 1,3-Dichloro-5-fluorobenzene. [Link]

  • European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. [Link]

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Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene , a specialized halogenated aromatic ether utilized as a high-value intermediate in agrochemical synthesis and materials science.

Executive Summary

5-Allyloxy-1,3-dichloro-2-fluoro-benzene (also chemically identified as 1-allyloxy-3,5-dichloro-4-fluorobenzene ) represents a strategic building block in the design of fluorinated bioactive molecules. Its unique 1,2,3-trihalo substitution pattern imparts exceptional metabolic stability and lipophilicity, while the 5-allyloxy motif serves as a versatile "chemical handle" for downstream functionalization via Claisen rearrangement or olefin metathesis.

This guide details the molecular architecture, validated synthetic protocols, and the mechanistic pathways that make this compound a critical scaffold in the development of next-generation herbicides and liquid crystalline materials.

Molecular Architecture & Electronic Properties

Structural Topology

The molecule is built upon a benzene core with a high degree of symmetry (


 point group approximation), characterized by a dense halogenation pattern.
  • Core: Benzene ring.

  • Positions 1, 3: Chlorine atoms (Cl).[1] These provide steric bulk and moderate electron withdrawal.

  • Position 2: Fluorine atom (F).[1][2][3][4] Flanked by chlorines, this position is electronically activated but sterically shielded. The C–F bond is highly stable (approx. 116 kcal/mol).

  • Position 5: Allyloxy group (

    
    ). This ether linkage acts as an electron donor by resonance (+M effect), counterbalancing the inductive withdrawal (-I effect) of the halogens.
    
Electronic Distribution & Reactivity

The 1,3-dichloro-2-fluoro motif creates a "push-pull" electronic system.

  • Nucleophilic Attack: The C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong inductive effect of the fluorine and the ortho-chlorines, although the steric crowding makes this pathway challenging without specialized catalysts.
    
  • Electrophilic Attack: The aromatic ring is deactivated by the three halogens but reactivated at the ortho positions (C4 and C6) by the strong directing power of the allyloxy oxygen. This makes C4/C6 the primary sites for electrophilic substitution or rearrangement.

PropertyValue (Estimated)Note
Molecular Formula

Molecular Weight 221.06 g/mol
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity due to halogens.
H-Bond Donors 0Aprotic.
H-Bond Acceptors 2Ether oxygen and Fluorine.

Synthetic Pathways & Manufacture[4]

The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene is reliably achieved via Williamson Ether Synthesis , utilizing the commercially available precursor 3,5-dichloro-4-fluorophenol .

Precursor Selection
  • Starting Material: 3,5-Dichloro-4-fluorophenol (CAS: 2995-04-2).

  • Reagent: Allyl Bromide (or Allyl Chloride with NaI catalyst).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Optimized Protocol (Standard Scale)
  • Solvation: Dissolve 3,5-dichloro-4-fluorophenol (1.0 eq) in anhydrous Acetone or DMF.

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise. The reaction is exothermic.[5]

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 9:1).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica gel flash chromatography or vacuum distillation.

Visualized Workflow

The following diagram illustrates the synthetic logic and the subsequent Claisen rearrangement potential.

SynthesisWorkflow Precursor 3,5-Dichloro-4-fluorophenol (CAS: 2995-04-2) Reagents Allyl Bromide + K2CO3 (Williamson Ether Synthesis) Precursor->Reagents Target 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (Target Molecule) Reagents->Target Reflux/Acetone Yield > 90% Rearrangement Claisen Rearrangement (Heat > 180°C) Target->Rearrangement Product 4-Allyl-3,5-dichloro-4-fluorophenol (C-Allylated Product) Rearrangement->Product [3,3]-Sigmatropic Shift

Figure 1: Synthetic pathway from commercial phenol precursor to the target ether and subsequent rearrangement.

Reactivity Profile: The Claisen Rearrangement

The defining chemical feature of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene is its ability to undergo the Claisen Rearrangement . This [3,3]-sigmatropic rearrangement is thermodynamically driven and highly predictable due to the symmetry of the molecule.

Mechanism

Upon heating (typically 180–200°C in a high-boiling solvent like decalin or neat), the allyl group migrates from the oxygen atom to the ortho carbon (C4 or C6).

  • Symmetry Advantage: Since C4 and C6 are chemically equivalent and unsubstituted (bearing only Hydrogen), the reaction produces a single regioisomer.

  • Rearomatization: The intermediate dienone rapidly tautomerizes back to the phenol, restoring aromaticity.

Strategic Value

This reaction transforms the O-allyl ether into a C-allyl phenol. The resulting C-allyl group is a versatile handle for:

  • Ring Closure: Reaction with the adjacent phenol -OH to form dihydrobenzofurans (common in bioactive heterocycles).

  • Metathesis: Cross-coupling with other olefins.

  • Oxidation: Cleavage to aldehydes or acids.

ClaisenMechanism Start Allyl Ether (Target) TS Transition State (Chair-like) Start->TS Heat Intermediate Dienone (Non-aromatic) TS->Intermediate [3,3]-Shift Final Ortho-Allyl Phenol (Aromatic) Intermediate->Final Tautomerization

Figure 2: Mechanistic flow of the Claisen Rearrangement.

Applications in Drug & Agrochemical Discovery[4]

Herbicide Development

The 3,5-dichloro-4-fluorophenoxy moiety is a privileged pharmacophore in agrochemistry. It mimics the electronic and steric properties of natural substrates while blocking metabolic degradation sites.

  • Metabolic Blocking: The Fluorine at C2 (para to the ether linkage in the precursor phenol) blocks metabolic hydroxylation, significantly extending the half-life of the active compound in plants.

  • Auxin Mimics: Derivatives of this scaffold often exhibit auxin-like activity, disrupting plant growth regulation.

Liquid Crystals (Materials Science)

Fluorinated aromatic ethers are extensively used in the synthesis of Liquid Crystals (LCs) .

  • Dielectric Anisotropy: The lateral Fluorine and Chlorine substituents induce a negative dielectric anisotropy (

    
    ), which is essential for Vertically Aligned (VA) mode displays.
    
  • Viscosity Control: The allyloxy tail reduces rotational viscosity compared to saturated alkoxy chains, improving the switching speed of the LC mixture.

Analytical Characterization

To validate the synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, the following spectral signatures should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–7.0 ppm (d, 
      
      
      
      Hz, 2H): Aromatic protons at C4/C6. Note the splitting due to coupling with the Fluorine atom.
    • 
       5.9–6.1 ppm (m, 1H): Allyl 
      
      
      
      .
    • 
       5.3–5.5 ppm (dd, 2H): Allyl 
      
      
      
      .
    • 
       4.5 ppm (d, 2H): Allyl 
      
      
      
      .
  • 
     NMR: 
    
    • Expect a singlet (or triplet if H-decoupled) around

      
       -110 to -120 ppm, characteristic of a fluorine atom flanked by chlorines.
      

References

  • Precursor Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76958, 3,5-Dichloro-4-fluorophenol. Retrieved from [Link]

  • Claisen Rearrangement: Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247. (General mechanism reference).
  • Liquid Crystal Applications: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
  • Synthetic Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

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Methodological & Application

Application Note: Williamson Ether Synthesis of 5-Allyloxy-1,3-dichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of 5-Allyloxy-1,3-dichloro-2-fluorobenzene from its parent precursor, 3,5-dichloro-4-fluorophenol , is a quintessential demonstration of the Williamson ether synthesis applied to a highly deactivated, polyhalogenated aromatic system. Halogenated aryl ethers are highly sought-after intermediates in drug development and agrochemistry due to their enhanced lipophilicity, metabolic stability, and utility in subsequent cross-coupling or Claisen rearrangement reactions.

This application note provides a self-validating, highly optimized protocol for researchers looking to achieve high-yielding O-alkylation while suppressing unwanted side reactions.

Mechanistic Insights & Causality

To design a robust protocol, it is critical to understand the electronic environment of the starting materials and how they dictate reagent selection:

  • Substrate Acidity & Base Selection: The starting material, 3,5-dichloro-4-fluorophenol, possesses significantly higher acidic character than an unfunctionalized phenol[1]. The inductive electron-withdrawing effects of the two meta-chlorine atoms and the para-fluorine atom stabilize the conjugate phenoxide base. Consequently, mild inorganic bases such as anhydrous potassium carbonate (K₂CO₃) are entirely sufficient for quantitative deprotonation[2]. This eliminates the need for hazardous, highly reactive bases like sodium hydride (NaH).

  • Electrophilic Alkylation Dynamics: Allyl bromide is explicitly chosen over allyl chloride. The superior leaving group ability of the bromide ion significantly accelerates the bimolecular nucleophilic substitution (S_N2)[3].

  • Solvent Effects: The reaction is conducted in a polar aprotic solvent, specifically N,N-Dimethylformamide (DMF). DMF enhances the nucleophilicity of the phenoxide ion by leaving it relatively unsolvated while effectively dissolving the potassium cation[4].

  • Temperature Control: The reaction is strictly maintained at 60 °C. Elevated temperatures (e.g., >150 °C) risk triggering a thermal [3,3]-sigmatropic Claisen rearrangement, which would prematurely shift the allyl group to an ortho position on the aromatic ring.

Experimental Workflow

G A 3,5-Dichloro-4-fluorophenol (Substrate) B K2CO3 in DMF (Deprotonation) A->B Add Base C Phenoxide Intermediate (Nucleophile) B->C - KHCO3 E SN2 Alkylation (60 °C, 2-4 hrs) C->E D Allyl Bromide (Electrophile) D->E Dropwise Addition F 5-Allyloxy-1,3-dichloro-2-fluorobenzene (Crude Product) E->F - KBr G Aqueous Workup & Extraction (EtOAc / H2O) F->G H Silica Gel Chromatography (Hexane/EtOAc) G->H I Purified Target Compound H->I Isolate

Workflow for the Williamson ether synthesis of 5-Allyloxy-1,3-dichloro-2-fluorobenzene.

Quantitative Data & Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
3,5-Dichloro-4-fluorophenol Substrate180.991.01.81 g
Allyl Bromide Electrophile120.981.21.45 g (1.04 mL)
Potassium Carbonate (anhydrous)Base138.211.52.07 g
N,N-Dimethylformamide (DMF) Solvent73.09N/A20.0 mL (0.5 M)

Step-by-Step Protocol

Step 1: Substrate Deprotonation
  • Charge a flame-dried, nitrogen-flushed 50 mL round-bottom flask with 3,5-dichloro-4-fluorophenol (1.81 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

    • Causality: Finely powdering the K₂CO₃ increases the surface area, accelerating the heterogeneous deprotonation step.

  • Stir the suspension vigorously at room temperature for 30 minutes. The solution will take on a slight tint as the phenoxide ion is generated.

Step 2: Electrophilic Alkylation
  • Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath.

  • Add allyl bromide (1.04 mL, 12.0 mmol) dropwise via a syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses potential dialkylation or side reactions at the solvent interface.

  • Stir the reaction at 60 °C for 2–4 hours.

Step 3: Self-Validating In-Process Control (IPC)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) eluent system.

  • Validation Check: The highly polar starting phenol (capable of hydrogen bonding) will have a significantly lower retention factor (

    
    ) compared to the fully etherified target product (
    
    
    
    ). Proceed to workup only when the starting material spot is completely consumed[5].
Step 4: Workup & Extraction
  • Cool the reaction mixture to room temperature and quench by pouring it into 60 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Validation Check (Chemical Purification): Wash the combined organic layers with 5% aqueous NaOH (20 mL). This step acts as a chemical filter, deprotonating any trace unreacted starting phenol and forcing it into the aqueous layer, preventing it from co-eluting during chromatography.

  • Wash the organic layer with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 5: Chromatographic Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to 95:5 Hexanes:EtOAc.

  • Pool the product-containing fractions and evaporate the solvent to isolate pure 5-Allyloxy-1,3-dichloro-2-fluorobenzene.

Analytical Verification

To definitively confirm the success of the synthesis, structural validation via


H NMR (CDCl₃) is required[5]:
  • Disappearance: Ensure the complete absence of the broad phenolic -OH singlet typically found around 5.5 ppm.

  • Appearance (Allyl Group): Look for the characteristic allyl splitting pattern: a doublet at ~4.5 ppm (

    
    ), a complex multiplet at ~6.0 ppm (
    
    
    
    ), and two doublets/multiplets at ~5.2–5.4 ppm (
    
    
    terminal).
  • Appearance (Aromatic Core): The aromatic protons will appear as a singlet (2H) around 6.9–7.1 ppm, reflecting the symmetry of the 1,3-dichloro-5-allyloxy substitution pattern on the benzene ring.

References

  • 3,5-dichloro-4-fluorophenol - MySkinRecipes. 1

  • New synthesis of artepillin C, a prenylated phenol, utilizing lipase-catalyzed regioselective deacetylation as the key step - Taylor & Francis. 4

  • 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene - Benchchem. 3

  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course - ACS Publications. 5

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. 2

Sources

Application Note: Reaction Mechanism and Protocols for the Claisen Rearrangement of Substituted Allyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The Claisen rearrangement of allyl phenyl ethers is a fundamental carbon-carbon bond-forming reaction widely utilized in the synthesis of complex organic molecules and pharmaceutical intermediates. This application note provides an in-depth mechanistic analysis of the rearrangement, detailing how phenyl ring substituents dictate reaction kinetics and regioselectivity. Furthermore, it outlines a self-validating experimental protocol optimized for high-yield product isolation.

Mechanistic Insights and Pathway

The aromatic Claisen rearrangement is a thermally driven, highly exothermic [3,3]-sigmatropic rearrangement 1. The reaction proceeds via a concerted, highly ordered six-membered cyclic transition state, demonstrating strict first-order kinetics 2.

The initial bond cleavage (C-O) and formation (C-C) yield a dearomatized dienone intermediate. Because this intermediate is thermodynamically unstable relative to the aromatic system, it rapidly undergoes tautomerization (enolization) to restore aromaticity, furnishing the final 2-allylphenol product [[1]](). Crossover experiments confirm the strictly intramolecular nature of this mechanism, as no intermolecular exchange products are observed during the reaction 2.

Mechanism A Substituted Allyl Phenyl Ether B Cyclic Transition State [3,3]-Sigmatropic Shift A->B Heat Concerted C Dienone Intermediate (Dearomatized) B->C C-O Cleavage C-C Formation D Substituted 2-Allylphenol C->D Rapid Enolization

Mechanistic pathway of the Claisen rearrangement from allyl phenyl ether to 2-allylphenol.

Substituent Effects: Kinetics and Regioselectivity

Substituents on the phenyl ring exert profound electronic and steric influences on both the reaction's kinetics and its regiochemical outcomes 3.

  • Kinetic Impact: The rate of the rearrangement correlates directly with the bond dissociation energy (BDE) of the allyl C-O bond. Electron-donating groups (EDGs) such as methoxy (-OCH₃) weaken this bond, accelerating the reaction 4. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) and trifluoromethyl (-CF₃) strengthen the C-O bond, significantly decreasing the reaction rate [[5]]().

  • Regioselectivity: When the starting ether is meta-substituted, the allyl group can migrate to either of the two available ortho positions. EWGs at the meta-position direct the rearrangement predominantly to the sterically hindered ortho-position (towards the substituent) 6. In contrast, EDGs direct migration to the less hindered ortho-position 6. If both ortho positions are occupied, the intermediate undergoes a subsequent Cope rearrangement, ultimately yielding the para-substituted product [[2]]().

Table 1: Substituent Effects on Claisen Rearrangement Kinetics and Regioselectivity

Substituent TypeRepresentative GroupsEffect on Allyl C-O BondKinetic ImpactRegioselectivity (Meta-Substituted)
Electron-Donating (EDG) -OCH₃, -CH₃Weakens bond (ΔBDE < 0)Accelerates reaction rateFavors migration to the unhindered ortho-position
Electron-Withdrawing (EWG) -CN, -CF₃, -BrStrengthens bond (ΔBDE > 0)Retards reaction rateFavors migration to the hindered ortho-position (towards substituent)

Solvent Effects and Catalytic Optimization

While the standard Claisen rearrangement is a purely thermal process, the transition state is highly polarized. Consequently, polar, hydrogen-bonding solvents (e.g., aqueous ethanol) can accelerate the reaction rate up to 10-fold compared to non-polar solvents 2. Furthermore, conducting the reaction in aqueous suspensions ("on water" conditions) provides substantial rate acceleration due to interfacial stabilization of the partial positive charge developing on the allyl moiety during the transition state 7. Lewis acids (e.g., AlCl₃, TiCl₄) can also catalyze the reaction, permitting lower operating temperatures, though careful optimization is required to avoid competitive ether cleavage or Friedel-Crafts side reactions [[8]]().

Self-Validating Experimental Protocol

This protocol details the thermal rearrangement of allyl phenyl ether to 2-allylphenol, utilizing an acid-base extraction strategy that serves as a self-validating purification method 8.

Materials Required:

  • Substituted allyl phenyl ether

  • High-boiling solvent (e.g., N,N-diethylaniline or decalin)

  • 1 M NaOH, 1 M HCl, Diethyl ether, Brine, Anhydrous MgSO₄

Step-by-Step Procedure & Causality:

  • Reaction Setup: Dissolve the substituted allyl phenyl ether in the high-boiling solvent to achieve a concentration of 0.1–0.5 M.

    • Causality: High-boiling solvents are required to safely reach the 180–220 °C activation energy threshold without solvent loss or pressure buildup.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 180–220 °C under an inert atmosphere (nitrogen or argon).

    • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich phenol product at elevated temperatures.

  • Reaction Monitoring: Periodically analyze aliquots via TLC (e.g., 9:1 hexane:ethyl acetate) or GC-MS until the starting ether is fully consumed.

  • Acid-Base Extraction (Self-Validation): Cool the mixture to room temperature, dilute with diethyl ether, and extract the organic layer with 1 M NaOH.

    • Causality: The starting ether is neutral and remains in the organic layer. The newly formed 2-allylphenol is weakly acidic; it is deprotonated by NaOH to form a phenoxide ion, migrating exclusively to the aqueous layer. This partitioning physically validates the successful structural rearrangement from ether to phenol.

  • Product Isolation: Separate the aqueous layer and acidify it with 1 M HCl until the pH is acidic. Extract the reprotonated phenol back into fresh diethyl ether. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified substituted 2-allylphenol.

Workflow S1 1. Setup Dissolve ether in decalin (0.1-0.5 M) S2 2. Thermal Activation Heat to 180-220 °C under Inert Atmosphere S1->S2 S3 3. Monitoring Track disappearance of SM via TLC/GC-MS S2->S3 S4 4. Acid-Base Extraction Extract product with 1 M NaOH (Separates from SM) S3->S4 S5 5. Isolation Acidify with 1 M HCl, Extract to organic layer S4->S5

Step-by-step experimental workflow for the thermal Claisen rearrangement and purification.

References

  • Title: Claisen rearrangement - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: Aromatic Claisen Rearrangement: A Technical Support Guide | Source: benchchem.com | URL: 8

  • Title: Photo-Claisen rearrangement of allyl phenyl ether in microflow | Source: scispace.com | URL: 4

  • Title: Claisen rearrangement | Source: lscollege.ac.in | URL: 2

  • Title: Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers | Source: benchchem.com | URL: 3

  • Title: Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers | Source: nih.gov | URL: 7

  • Title: Substituent Effects on the Rate Constants for the Photo-Claisen Rearrangement of Allyl Aryl Ethers | Source: acs.org | URL: 5

  • Title: Experimental and theoretical study of the regioselectivity of Claisen rearrangements of substituted allyl phenyl ethers | Source: skemman.is | URL: 6

Sources

Protocol for the synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Executive Summary

This guide details the optimized protocol for synthesizing 5-Allyloxy-1,3-dichloro-2-fluoro-benzene , a critical intermediate often utilized in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and advanced pharmaceutical scaffolds.

The synthesis relies on a Williamson Ether Synthesis utilizing 3,5-dichloro-4-fluorophenol as the nucleophilic scaffold. While conceptually simple, the presence of the fluorine atom adjacent to two chlorine atoms creates a unique electronic environment. This protocol prioritizes O-alkylation selectivity over C-alkylation or Nucleophilic Aromatic Substitution (SNAr) side reactions, ensuring high purity and yield.

Structural Analysis & Retrosynthesis

The target molecule features a 1,2,3-trisubstituted halogen pattern (Cl-F-Cl) distal to the allyloxy group.

  • Electronic Considerations: The phenol precursor is significantly more acidic than unsubstituted phenol due to the electron-withdrawing inductive effects (-I) of the halogens. This allows the use of mild bases (e.g., K₂CO₃) rather than hazardous metal hydrides.

  • Steric Considerations: The hydroxyl group at position 5 (relative to the F-Cl cluster) is sterically accessible, facilitating rapid Sɴ2 attack.

  • Risk Factors: High temperatures (>150°C) must be avoided to prevent Claisen Rearrangement , where the allyl group migrates to the ortho-position.

Retrosynthetic Scheme: The disconnection is made at the ether linkage, revealing the phenol and allyl halide precursors.

Retrosynthesis Target Target: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Arrow Disconnection (C-O Bond) Target->Arrow Precursors Precursors: 3,5-Dichloro-4-fluorophenol + Allyl Bromide Arrow->Precursors

Figure 1: Retrosynthetic disconnection showing the primary building blocks.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv.[1][2] Role
3,5-Dichloro-4-fluorophenol 3107-19-5 (Precursor) 1.0 Substrate
Allyl Bromide 106-95-6 1.2 - 1.5 Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7 2.0 Base (Anhydrous)
Potassium Iodide (KI) 7681-11-0 0.1 Catalyst (Optional)

| Acetone | 67-64-1 | Solvent | 10 mL/g substrate |

Equipment:

  • Three-neck round-bottom flask (equipped with reflux condenser and N₂ inlet).

  • Magnetic stirrer with heating block.

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup (The "Potassium Carbonate" Method)

Rationale: We utilize Acetone/K₂CO₃ over NaH/DMF. The mild base prevents SNAr side reactions (displacement of Fluorine) which can occur with stronger bases like alkoxides.

  • Preparation: Oven-dry all glassware. Purge the reaction flask with Nitrogen (N₂) for 10 minutes.

  • Charging: Add 3,5-dichloro-4-fluorophenol (10.0 g, 55.2 mmol) to the flask.

  • Solvation: Add anhydrous Acetone (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (15.3 g, 110.4 mmol) in a single portion. The suspension may turn slightly yellow as the phenoxide forms.

    • Tech Tip: If using Allyl Chloride instead of Bromide, add Potassium Iodide (0.9 g, 5.5 mmol) at this stage to generate the more reactive Allyl Iodide in situ (Finkelstein condition).

  • Addition: Add Allyl Bromide (7.2 mL, 82.8 mmol) dropwise via the addition funnel over 15 minutes at room temperature.

    • Safety: Allyl bromide is a lachrymator. Perform this step in a well-ventilated fume hood.

Step 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 3–5 hours .

  • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 9:1).

    • Starting Material Rf: ~0.2 (Phenol, streaks).

    • Product Rf: ~0.7 (Non-polar spot).

    • Endpoint: Reaction is complete when the phenol spot disappears.

Step 3: Workup & Purification[3][4][5]
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) using a sintered glass funnel or Celite pad. Wash the pad with acetone (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a crude oil.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 30 mL) – Critical Step: This removes any unreacted phenol, ensuring the final product is free of acidic impurities.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: The crude product is typically >95% pure. If necessary, purify via short-path silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Process Visualization

Workflow Start Start: 3,5-Dichloro-4-fluorophenol in Acetone BaseAdd Add K2CO3 (Deprotonation) Start->BaseAdd ReagentAdd Add Allyl Bromide (Dropwise) BaseAdd->ReagentAdd Reflux Reflux 60°C (3-5 Hours) ReagentAdd->Reflux Check TLC Check (SM Consumed?) Reflux->Check Check->Reflux No Filter Filter Solids (Remove KBr) Check->Filter Yes Wash Wash with 1M NaOH (Remove unreacted Phenol) Filter->Wash Final Pure Product: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Wash->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Expected Data:

  • Physical State: Clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.95 (d, J = 6.0 Hz, 2H, Ar-H ). Note: Doublet splitting arises from long-range coupling with Fluorine.

    • δ 6.04 (ddt, 1H, -CH=).

    • δ 5.42 (dq, 1H, =CH₂ trans).

    • δ 5.31 (dq, 1H, =CH₂ cis).

    • δ 4.50 (dt, 2H, -OCH₂-).

  • ¹⁹F NMR: Single peak around -115 to -120 ppm (triplet or multiplet due to H-coupling).

Troubleshooting Guide:

Observation Root Cause Solution
Low Yield Incomplete deprotonation Ensure K₂CO₃ is anhydrous and finely ground. Increase reflux time.
New Spot at Rf ~0.5 C-Alkylation (Claisen) Reaction temperature too high. Ensure bath is <65°C. Do not use DMF unless temp is strictly controlled.

| Starting Material Remains | Old Allyl Bromide | Allyl bromide hydrolyzes over time. Distill reagent or add 10% excess.[3] |

Safety & Compliance

  • Allyl Bromide: Highly toxic and flammable. Use only in a fume hood. Neutralize excess alkylating agent in the waste stream by adding dilute ammonia or NaOH.

  • Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH₄) which may defluorinate the ring.

  • Waste: Segregate halogenated organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Williamson Ether protocols).
  • Sigma-Aldrich. Safety Data Sheet: 3,5-Dichloro-4-fluorophenol. Link

  • PubChem. Compound Summary: 1,3-Dichloro-5-fluorobenzene Derivatives. Link

  • BenchChem. General Protocol for Phenol Alkylation. Link

  • ChemicalBook. Synthesis of Halogenated Phenol Ethers. Link

Sources

Troubleshooting & Optimization

Advanced Synthesis Support Center: Optimization of Williamson Ether Synthesis for Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. O-alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives) is notoriously challenging. The massive steric shield around the phenoxide oxygen drastically reduces its nucleophilicity, often stalling standard Williamson ether protocols and promoting competing side reactions like C-alkylation or electrophile elimination.

This guide provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating experimental protocols to overcome these steric barriers.

Diagnostic Logic Tree

Before altering your experimental setup, use the diagnostic workflow below to identify the precise mechanistic bottleneck in your hindered O-alkylation attempt.

G N1 Issue: Low Yield / C-Alkylation in Hindered Phenol N2 Check Solvent: Is it Protic (e.g., EtOH)? N1->N2 N3 Action: Switch to Polar Aprotic (DMF/DMSO) + Cs2CO3 N2->N3 Yes (Protic) N4 Check Electrophile: Is it Secondary/Branched? N2->N4 No (Aprotic) N5 Action: Use Mitsunobu with Sonication N4->N5 Yes (Branched) N6 Action: Add Phase Transfer Catalyst (e.g., TBAB) N4->N6 No (Primary)

Troubleshooting workflow for O-alkylation of sterically hindered phenols.

Troubleshooting FAQs & Mechanistic Causality

Q1: My Williamson ether synthesis with 2,6-dimethylphenol and an alkyl bromide in ethanol/NaOH yielded predominantly the C-alkylated product. Why? Causality & Solution: The regioselectivity of ambidentate phenoxide anions is heavily dictated by solvation effects. In protic solvents like ethanol or water, the phenoxide oxygen is tightly solvated by hydrogen bonds, effectively blocking O-alkylation. Because the ortho/para carbons are not hydrogen-bonded, the electrophile attacks the aromatic ring instead. Actionable Fix: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or NMP). These solvents solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, shifting the regioselectivity back to O-alkylation (1 [1]).

Q2: I switched to DMF, but the reaction is painfully slow and I see elimination byproducts from my alkyl halide. How do I optimize the base? Causality & Solution: Standard bases like


 or 

form tight ion pairs with the phenoxide, failing to provide enough driving force for highly hindered substrates. The basicity and the nature of the counterion matter. The large ionic radius of the Cesium cation (

) results in a loose ion pair with the phenoxide, significantly increasing the oxygen's nucleophilicity compared to tighter

or

pairs. Actionable Fix: Use 1.5–2.0 equivalents of anhydrous

in DMF or NMP at 60–80 °C to promote exclusive O-alkylation (1 [1]).

Q3: Can Phase Transfer Catalysis (PTC) help if I need to avoid harsh polar aprotic solvents for scale-up? Causality & Solution: Yes. PTC is highly effective for biphasic O-alkylation of hindered phenols. A quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion from the aqueous phase into the organic phase as a lipophilic ion pair (


). This massive counterion minimizes ion-pairing restrictions, creating a highly reactive nucleophile in a mild solvent like toluene or dichloromethane (2[1]).

Q4: What if both my phenol and my alcohol/halide are sterically hindered (e.g., neopentyl systems)? Williamson fails completely. Causality & Solution: When both coupling partners are hindered, the


 transition state of the Williamson synthesis is sterically forbidden. Alkyl halides will undergo E2 elimination instead. The Mitsunobu reaction is the premier alternative, converting the alcohol directly into a leaving group in situ. However, standard Mitsunobu is also slow for hindered phenols. Applying high-intensity sonication (ultrasound) accelerates the formation of the key alkoxyphosphonium intermediate and overcomes the activation energy barrier for the sterically encumbered 

displacement (3 [1]).

Quantitative Data: Optimization Strategies Summary

The following table summarizes the expected outcomes of various optimization strategies based on empirical reaction data.

Optimization StrategyReagents / SolventsRegioselectivity (O:C Ratio)Relative Reaction RateBest Application Case
Standard Williamson

/ EtOH
< 1:1 (High C-alkylation)Baseline (Slow)Unhindered, simple phenols
Polar Aprotic Shift

/ DMF
> 10:1ModerateMono-ortho substituted phenols
Cesium Effect

/ NMP
> 99:1Fast2,6-disubstituted phenols
Phase Transfer (PTC)

/ Toluene + TBAB
> 20:1Very FastScalable biphasic synthesis
Sonication-Mitsunobu

, DIAD, THF (Ultrasound)
Exclusive O-alkylationExtremely FastDual-hindrance (e.g., neopentyl)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Cesium Carbonate-Mediated O-Alkylation in DMF

Optimal for standard primary/secondary alkyl halides reacting with 2,6-disubstituted phenols.

Step 1: Preparation & Deprotonation

  • Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen).

  • Dissolve the hindered phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add finely powdered, anhydrous

    
     (2.0 eq). Stir at room temperature for 30 minutes.
    

Validation Checkpoint 1: The solution must transition from colorless to a distinct yellow/orange hue, visually confirming the generation of the phenoxide anion. If no color change occurs, your base is likely hydrated or the solvent is wet.

Step 2: Alkylation 4. Add the alkyl halide (1.2 eq) dropwise. If using an alkyl iodide, wrap the flask in aluminum foil to prevent light-induced degradation. 5. Heat the reaction mixture to 60 °C and stir for 4–12 hours.

Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 9:1). The O-alkylated ether will elute near the solvent front (high


). If C-alkylation occurred, it will appear as a distinct lower-

spot, as C-alkylated byproducts retain the strongly hydrogen-bonding phenolic -OH group.

Step 3: Workup 6. Quench the reaction with distilled water (3x the volume of DMF) to dissolve the cesium salts and force the organic product out of the DMF phase. 7. Extract with Diethyl Ether or EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over


 and concentrate in vacuo.
Protocol B: Sonication-Assisted Mitsunobu Coupling

Optimal for extreme steric hindrance (e.g., coupling neopentyl alcohol with 2,6-dimethylphenol).

Step 1: Reagent Mixing

  • In a heavy-walled glass vial, combine the hindered phenol (1.0 eq), the hindered alcohol (1.05 eq), and Triphenylphosphine (

    
    , 1.1 eq) in anhydrous THF (high concentration: 0.5 M to 1.0 M).
    
  • Cool the mixture to 0 °C in an ice bath.

Step 2: Activation 3. Add Diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise over 5 minutes.

Validation Checkpoint 1: A transient yellow/orange color will appear upon DIAD addition (formation of the betaine intermediate) and should rapidly fade as the alkoxyphosphonium intermediate forms.

Step 3: Sonication 4. Transfer the vial to an ultrasonic bath (e.g., 40 kHz). Sonicate the mixture at room temperature for 15 to 60 minutes.

Validation Checkpoint 2: The reaction mixture should become slightly warm to the touch. TLC should show rapid consumption of the phenol compared to a non-sonicated control which typically takes >48 hours for hindered substrates.

Step 4: Workup 5. Concentrate the THF in vacuo. Triturate the crude sticky residue with cold Hexanes/Diethyl Ether (9:1).

Validation Checkpoint 3: A massive white precipitate will form. This is Triphenylphosphine oxide (TPPO) and reduced DIAD. Filter this solid off; your desired highly lipophilic ether remains in the filtrate.

References

  • Synthesis by Substitution - Thieme E-Books Source: Thieme Connect URL:[Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols Source: ResearchGate URL:[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Purification techniques for allyloxy-substituted aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for the purification of allyloxy-substituted aromatic compounds. As researchers and drug development professionals, you know that these molecules are deceptively tricky to isolate. While the ether linkage appears robust, the unique electronic environment of the allyl group attached to an aromatic ring introduces specific vulnerabilities—namely, thermal instability and susceptibility to isomerization.

This guide abandons generic advice to focus on the exact causality behind your purification failures. By understanding the thermodynamic and kinetic forces at play, we can design self-validating purification workflows that protect your target molecules.

I. Quantitative Parameters for Allyloxy Aromatic Purification

To troubleshoot effectively, you must first understand the physical and chemical boundaries of your compound. The table below summarizes the critical quantitative thresholds you must respect during isolation.

ParameterValue / RangeMechanistic Implication
Claisen Rearrangement Threshold > 150 °CExceeding this temperature provides the activation energy for a concerted [3,3]-sigmatropic rearrangement, destroying the ether[1][2].
Optimal Distillation Vacuum < 1.0 mmHgRequired to depress the boiling point below the thermal degradation threshold.
Phenol pKa vs. Ether pKa ~10.0 vs. >40Allows for selective deprotonation of unreacted phenol starting materials using strong aqueous bases (e.g., 1M NaOH)[3].
Typical Rf (Hexanes:EtOAc 9:1) 0.5 – 0.7Allyloxy aromatics are significantly less polar than their phenol precursors, allowing for rapid silica gel separation[4][5].

II. Diagnostic Q&A: Troubleshooting Common Failures

Q1: I attempted to purify my allyloxy aromatic via vacuum distillation, but my yield is terrible and NMR shows a new, highly polar phenolic compound. What happened? A1: You have inadvertently triggered a thermal Claisen rearrangement[1]. When allyloxy aromatics are subjected to heat (typically > 150 °C), the orbital symmetry allows a concerted [3,3]-sigmatropic shift. This forms a dienone intermediate that rapidly tautomerizes into an ortho-allylphenol to restore aromaticity[2]. To prevent this, distillation must be strictly temperature-controlled under high vacuum. If your pump cannot achieve < 1.0 mmHg, abandon distillation and pivot to flash chromatography[4].

ClaisenMechanism A Allyl Phenyl Ether (Target Product) B Thermal Stress (>150°C) A->B Distillation C [3,3]-Sigmatropic Rearrangement B->C D Dienone Intermediate C->D E Tautomerization D->E Rapid F 2-Allylphenol (Degradation Byproduct) E->F Aromatization

Mechanistic pathway of thermal Claisen rearrangement in allyloxy aromatics.

Q2: My 1H-NMR shows that the terminal double bond of my allyl ether has shifted to an internal double bond. What caused this isomerization? A2: Your allyl ether has isomerized into a thermodynamically more stable prop-1-enyl ether. This side reaction is highly susceptible to transition metal catalysis (e.g., Ru, Pd) or strongly basic conditions[6]. If your synthetic sequence utilized transition metals, trace catalyst carryover is likely the culprit. Furthermore, avoid using highly basic alumina for chromatography; stick to slightly acidic or neutral silica gel to protect the terminal alkene.

Q3: How do I efficiently separate my allyloxy product from unreacted phenol starting material without running a massive, time-consuming column? A3: You must exploit the pKa differential. Phenols have a pKa of approximately 10, making them acidic enough to be deprotonated by aqueous sodium hydroxide. The resulting sodium phenoxide is highly water-soluble, whereas your allyloxy ether remains entirely neutral and organic-soluble[3]. A targeted acid-base extraction will partition the impurities perfectly. Note: Do not use sodium bicarbonate (NaHCO3) for this; its conjugate acid has a pKa of ~6.4, which is not strong enough to efficiently deprotonate phenol.

III. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains a diagnostic checkpoint to verify success before proceeding.

Protocol A: Acid-Base Extraction for Phenol Removal

Causality: This protocol chemically alters the polarity of the phenol contaminant, forcing it into the aqueous phase while leaving the target ether untouched[3].

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate.

    • Validation Checkpoint: Spot the organic layer on a TLC plate alongside the crude mixture. The highly polar phenol spot (Rf ~ 0.1-0.2) should be entirely absent from the organic layer. If it remains, repeat the NaOH wash.

  • Neutralization & Drying: Wash the organic layer once with brine (saturated NaCl) to remove residual alkalinity, then dry over anhydrous Na2SO4.

  • Concentration: Decant and concentrate under reduced pressure (rotary evaporator water bath < 40 °C to prevent thermal stress).

Protocol B: Flash Column Chromatography

Causality: For mixtures containing non-acidic impurities (e.g., unreacted allyl halides or over-alkylated byproducts), silica gel chromatography separates compounds based on their interaction with the stationary phase[4][5].

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using Hexanes.

  • Loading: Dissolve your concentrated crude product in the minimum amount of Hexanes/Dichloromethane and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (starting at 99:1 and slowly increasing to 90:10)[5].

    • Validation Checkpoint: Co-spot fractions on a TLC plate against a pure standard or the crude mixture. Allyloxy aromatics typically elute rapidly (Rf ~ 0.5 - 0.7 in 9:1 Hexanes:EtOAc)[4][5].

  • Isolation: Pool fractions containing the single, UV-active product spot. Concentrate under vacuum, ensuring the water bath does not exceed 40 °C.

PurificationWorkflow Crude Crude Mixture (Ether, Phenol, Halide) Ext Acid-Base Extraction (1M NaOH Wash) Crude->Ext Aqueous Aqueous Layer (Sodium Phenoxide) Ext->Aqueous Deprotonation Organic Organic Layer (Allyloxy Aromatic) Ext->Organic Neutral Ether TLC TLC Validation Organic->TLC Flash Flash Chromatography (Silica, Hexanes/EtOAc) TLC->Flash Impurities present Pure Pure Allyloxy Aromatic TLC->Pure Single spot Flash->Pure Fraction pooling

Step-by-step decision matrix for isolating allyloxy aromatic compounds.

IV. References

  • 1 - masterorganicchemistry.com 2.2 - acs.org 3.4 - benchchem.com 4.6 - bac-lac.gc.ca 5.3 - scribd.com 6.5 - researchgate.net

Sources

Technical Support Center: Optimizing Claisen Rearrangements for Electron-Deficient Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for [3,3]-sigmatropic rearrangements. The Claisen rearrangement of allyl aryl ethers is a cornerstone of carbon-carbon bond formation. However, substrates bearing electron-withdrawing groups (EWGs)—such as trifluoromethyl (


), nitro (

), or cyano (

) substituents—are notoriously sluggish. This guide provides field-proven, mechanistically grounded solutions to overcome high activation barriers, prevent thermal decomposition, and maximize yields.

Diagnostic Workflow

Use the following logic tree to identify the optimal optimization strategy for your specific reaction profile.

G Start Low Yield / Decomposition in Electron-Deficient Substrate Analyze Analyze Reaction Profile (TLC / GC-MS) Start->Analyze Decomp Extensive Byproducts (Radical Cleavage) Analyze->Decomp Tars / Phenol loss Sluggish Incomplete Conversion (High Activation Barrier) Analyze->Sluggish Starting material remains MW Microwave Irradiation (Reduce reaction time) Decomp->MW Solvent Switch to HFIP or DMF (Stabilize polar TS) Decomp->Solvent Sluggish->Solvent LewisAcid Add Lewis Acid (e.g., ZnCl2, Eu(FOD)3) Sluggish->LewisAcid Success Target ortho-allyl phenol Isolated (>80% Yield) MW->Success Solvent->Success LewisAcid->Success

Troubleshooting workflow for electron-deficient Claisen rearrangements.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do electron-withdrawing groups (EWGs) drastically reduce my Claisen rearrangement yields? A1: The [3,3]-sigmatropic shift relies on precise orbital overlap between the allyl and aryl moieties. EWGs deplete electron density from the aromatic ring, widening the HOMO-LUMO gap and significantly raising the activation energy. Consequently, researchers are forced to push temperatures above 200 °C[1]. At these extreme temperatures, the activation barrier for competing side reactions—such as radical dissociation of the allyl ether bond—is breached, leading to tar formation and phenol cleavage byproducts instead of the desired [3,3]-rearranged product[2].

Q2: How can I lower the activation barrier without resorting to destructive temperatures? A2: By employing Lewis acid catalysis. Lewis acids coordinate to the ether oxygen or the EWG itself, effectively lowering the LUMO of the system and stabilizing the polarized chair-like transition state. For example, a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


/DMF catalytic system efficiently drives the rearrangement of electron-poor systems at much lower temperatures. For highly complex or sensitive substrates, mild lanthanide shift reagents like 5 mol % 

in toluene can trigger clean rearrangements with yields exceeding 80%[3].

Q3: Thermal conditions in xylene are causing my substrate to decompose. Are there better solvent choices? A3: Yes. The transition state of an electron-deficient Claisen rearrangement is highly polarized. Non-polar solvents like xylene fail to stabilize this state, often leading to radical dissociation-recombination pathways[2]. Switching to a highly polar, hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP) or DMF provides critical stabilization. HFIP acts as a multifunctional activator, utilizing dynamic hydrogen bonding to facilitate the sigmatropic shift without the need for external metal catalysts[4].

Q4: Can microwave irradiation solve the thermal degradation issue? A4: Absolutely. Microwave (MW) synthesis is highly effective for sluggish substrates. MW irradiation provides rapid, uniform, and volumetric heating, bypassing the prolonged thermal stress of conventional oil baths. This drastically reduces reaction times from days to minutes, minimizing the window for thermal decomposition and significantly improving the yield of the target ortho-allyl phenol[5].

Quantitative Optimization Strategies

Table 1: Comparison of reaction conditions for electron-deficient allyl aryl ethers.

StrategyTypical ConditionsExpected YieldPrimary Mechanistic Benefit
Uncatalyzed Thermal 180–250 °C, Xylene/Neat< 30%Baseline method; high failure rate due to radical cleavage.
Lewis Acid (

)
80–120 °C, DMF60–85%Lowers LUMO, drastically reduces required thermal input.
Lanthanide Catalysis 110 °C, Toluene,

~84%Highly selective, clean rearrangement for complex substrates.
Microwave Irradiation 150–180 °C, 10–30 min70–95%Minimizes thermal degradation via rapid, uniform heating.
H-Bonding Solvent 80–100 °C, HFIP75–90%Stabilizes polar transition states without metal catalysts.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Lewis Acid-Catalyzed Rearrangement ( / DMF)

This protocol utilizes Lewis acid coordination to lower the activation barrier for electron-poor substrates.

  • Preparation: Dissolve the electron-deficient allyl aryl ether (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

    • Validation Checkpoint 1: Perform a Karl Fischer titration on the DMF. Moisture must be < 50 ppm; excess water will irreversibly quench the

      
       catalyst.
      
  • Catalyst Addition: Add anhydrous

    
     (0.5 to 1.0 equiv) in one portion. Stir at room temperature for 15 minutes to allow complexation.
    
  • Heating & Monitoring: Heat the reaction mixture to 100 °C.

    • Validation Checkpoint 2: Take a 50

      
       aliquot every 2 hours. Run a TLC (Hexanes/EtOAc). The starting ether will be UV active but unreactive to stains. The successful formation of the product phenol is confirmed if the new spot stains dark brown/purple when sprayed with a 1% aqueous 
      
      
      
      solution.
  • Quench & Extraction: Once TLC indicates complete consumption of the starting material, cool to room temperature and quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ).
  • Purification: Wash the combined organic layers with brine, dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Microwave-Assisted Rearrangement in HFIP

This metal-free protocol leverages dynamic hydrogen bonding and rapid volumetric heating to outcompete decomposition pathways.

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in Hexafluoroisopropanol (HFIP) to a concentration of 0.5 M.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

    • Safety Note: Ensure the microwave synthesizer has active pressure monitoring, as HFIP has a low boiling point (58 °C) and will generate significant pressure.

  • Validation Checkpoint: Carefully vent and open the vial after cooling to < 30 °C. Perform a crude GC-MS analysis.

    • Self-Validation: The Claisen rearrangement is an isomerization; therefore, the product must show an identical molecular ion peak

      
       to the starting material, but with a shifted retention time. The absence of lower-mass fragmentation peaks confirms that radical cleavage (thermal decomposition) was successfully suppressed.
      
  • Isolation: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse) and purify the crude residue via silica gel chromatography.

References

1.1[1] 2. 3[3] 3. 5[5] 4.6[6] 5.2[2] 6.4[4]

Sources

Technical Support Center: Allyloxybenzene Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials (Phenol & Allyl Halides) Role: Senior Application Scientist Status: Operational

Triage: Diagnostic & Quick Fix

Select the symptom that best matches your current situation to jump to the relevant protocol.

Symptom Probable Cause Immediate Action
Product is sticky/oily and smells like tar/antiseptic. Residual Phenol (Starting Material).Proceed to Module 2 (Alkaline Extraction) .
Pungent, acrid odor; eyes watering near the flask. Residual Allyl Bromide/Chloride .Proceed to Module 3 (Volatile Removal) .
Yellow/Orange discoloration of the product. Phenol oxidation (Quinone formation).Perform Module 2 , then consider silica filtration.
Product solidifies or crashes out during base wash. Emulsion or Salt formation.Add Brine ; Dilute organic phase.

Module 1: The Chemistry of Separation

The "Why" Behind the Protocol

To effectively purify allyloxybenzene (allyl phenyl ether), one must exploit the drastic physical and chemical differences between the product and the starting materials.

  • Acidity (

    
    ) Differential: 
    
    • Phenol: Weakly acidic (

      
      ).[1] It can be deprotonated by strong bases (NaOH, KOH) to form a water-soluble phenoxide salt.
      
    • Allyloxybenzene: Neutral. It remains in the organic layer regardless of pH.

    • Strategy: We use a pH switch . By raising the pH of the aqueous layer >12, phenol migrates to the water phase, while the product stays in the organic phase.

  • Volatility Differential:

    • Allyl Bromide: Boiling point

      
      .[2][3] Highly volatile.[3]
      
    • Allyloxybenzene: Boiling point

      
      . High boiling.
      
    • Strategy: We use Vacuum Evaporation . The huge gap (

      
      ) allows quantitative removal of the alkyl halide via rotary evaporation without losing the product.
      
Visual Workflow: Purification Logic Gate

PurificationLogic Start Crude Reaction Mixture Step1 Filter Inorganic Salts (if K2CO3 used) Start->Step1 Step2 Rotary Evaporation (Remove Solvent & Allyl Bromide) Step1->Step2 Step3 Redissolve Residue (Et2O or DCM) Step2->Step3 Step4 Wash with 1M NaOH Step3->Step4 Separation Phase Separation Step4->Separation OrgLayer Organic Layer (Product) Separation->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Na-Phenoxide + Waste) Separation->AqLayer Discard Final Dry (MgSO4) & Concentrate Pure Allyloxybenzene OrgLayer->Final

Figure 1: Logical workflow for the separation of allyloxybenzene from crude starting materials.

Module 2: Removal of Unreacted Phenol

Target: Phenol (


)
Reagent:  1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Protocol
  • Dissolution: Dissolve the crude oily residue in a non-polar organic solvent.

    • Recommended: Diethyl Ether (

      
      ) or Dichloromethane (DCM).
      
    • Volume: Use ~10 mL of solvent per gram of theoretical product.

  • The Alkaline Wash (Critical Step):

    • Transfer to a separatory funnel.[4][5]

    • Add 1M NaOH (Volume ratio 1:1 with organic solvent).

    • Shake vigorously for 2 minutes. Note: Phenol deprotonation is an equilibrium process; vigorous mixing ensures the phenol moves into the aqueous phase.

    • Vent frequently.[4]

  • Separation:

    • Allow layers to separate.[4][5]

    • Drain the aqueous (basic) layer. This contains the sodium phenoxide (unreacted starting material).

  • Verification Wash:

    • Repeat the NaOH wash once more to ensure trace phenol removal.

  • Neutralization:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break any micro-emulsions.

    • Dry over anhydrous

      
       or 
      
      
      
      .
Troubleshooting This Step
  • Issue: "I have three layers."

    • Fix: You likely have an emulsion. Add solid NaCl to the funnel or a few mL of saturated brine. Swirl gently (do not shake).

  • Issue: "My product disappeared."

    • Fix: Did you use a very strong acid for the final wash? If you acidified the waste layer, the phenol precipitated back out. Your product is in the organic layer.[2][6][7]

Module 3: Removal of Unreacted Allyl Halide

Target: Allyl Bromide (bp


) or Allyl Chloride (bp 

) Method: Vacuum Evaporation
Protocol
  • Setup: Use a Rotary Evaporator (Rotavap).

  • Bath Temperature: Set water bath to 40–45°C .

    • Warning: Do not exceed 60°C. While the Claisen rearrangement typically requires

      
      , prolonged heating of crude mixtures can degrade purity.
      
  • Vacuum Pressure:

    • Start at atmospheric pressure and slowly ramp down to 20–30 mbar .

    • Allyl bromide is highly volatile and will co-evaporate with your reaction solvent (e.g., Acetone or Acetonitrile).

  • Duration: Hold at maximum vacuum for 10–15 minutes after solvent stops condensing.

Safety Critical

Allyl halides are lachrymators (tear gas agents) and alkylating agents.

  • Trap: Ensure your rotavap has a functioning cold trap (dry ice/acetone) to catch the allyl bromide.

  • Disposal: Do not pour the rotavap waste down the drain. Treat it with a dilute amine solution (e.g., aqueous ammonia) to quench the alkyl halide before disposal.

Module 4: Advanced Purification (Chromatography)

Use this only if Modules 2 & 3 fail to yield >95% purity.

If the product remains impure (e.g., C-alkylated side products from Claisen rearrangement), use Flash Column Chromatography.

Parameter Recommendation
Stationary Phase Silica Gel 60 (

mesh).[8]
Mobile Phase Hexanes : Ethyl Acetate (Start 95:5

Ramp to 90:10).

Values
Allyloxybenzene:

(in 9:1 Hex/EtOAc).Phenol:

(Streaks/lower).
Visualization UV Lamp (254 nm). Both compounds are UV active.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (


) instead of NaOH for the wash? 
A: No.  Phenol is a weak acid (

). Carbonic acid (

) has a

. Bicarbonate is not basic enough to quantitatively deprotonate phenol. You must use a strong base like NaOH or KOH (

) to drive the equilibrium completely to the phenoxide salt.

Q: My product turned yellow after a few days. Why? A: This indicates trace phenol oxidation. Even 1% residual phenol can oxidize to quinones, which are deeply colored. Repeat the Module 2 (NaOH wash) and store the product under nitrogen in the dark.

Q: I used Allyl Chloride instead of Bromide. Does the protocol change? A: The chemistry is identical, but Allyl Chloride is more volatile (bp


). It will be removed even faster on the rotavap. Ensure your cold trap is efficient to prevent it from entering the vacuum pump oil.

Q: Is distillation of the final product recommended? A: Only under high vacuum . Allyl phenyl ether boils at


 at atmospheric pressure. Heating to this temperature risks the Claisen Rearrangement , converting your ether into o-allylphenol. If you must distill, use a vacuum to keep the bath temperature below 100°C.

References

  • Williamson Ether Synthesis Mechanism & pKa D

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[4][6][7][9][10]

    • URL:[Link]

  • Physical Properties of Allyl Bromide

    • Source: PubChem Database. "3-Bromopropene (Allyl Bromide)."
    • URL:[Link]

  • Acidity of Phenols (pKa values)

    • Source: Chemistry LibreTexts. "Acidity of Phenols."[1][4][9][11]

    • URL:[Link]

  • Claisen Rearrangement Hazards

    • Source: Organic Chemistry Portal. "Claisen Rearrangement."
    • URL:[Link]

  • Standard Workup Protocols for Phenolic Ethers

    • Source: Organic Syntheses, Coll. Vol. 1, p.435 (1941). "Phenetole (Ethoxybenzene)."
    • URL:[Link]

Sources

Characterization of impurities in 5-Allyloxy-1,3-dichloro-2-fluoro-benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges encountered during the synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (CAS: 2270908-69-3).

The synthesis of this compound typically relies on the Williamson ether synthesis, reacting 3,5-dichloro-4-fluorophenol with an allyl halide. While seemingly straightforward, the bifunctional nature of the ambident phenoxide ion and the reactivity of allyl halides create a highly specific impurity profile. This guide bypasses generic advice, focusing strictly on the causality of impurity formation, self-validating isolation protocols, and definitive structural elucidation.

Analytical Workflow Visualization

ImpurityWorkflow Start Crude Synthesis Mixture (O-allylation of Phenol) LCMS LC-MS (ESI+ / ESI-) Identify Non-Volatile Impurities Start->LCMS Aliquot 1 (Non-volatiles) GCMS GC-MS (EI) Detect Volatile By-products Start->GCMS Aliquot 2 (Volatiles) PrepLC Preparative HPLC Isolate Unknown Peaks >0.1% LCMS->PrepLC Target mass/UV peaks Valid Self-Validating Protocol Spike Recovery & Mass Balance GCMS->Valid Volatile profile NMR Multinuclear NMR (1H, 13C, 19F) Elucidate Regioisomers PrepLC->NMR Purified fractions NMR->Valid Confirmed structures

Fig 1. Analytical workflow for isolating and characterizing impurities in allyloxy benzene synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary impurities encountered during this synthesis, and what is their mechanistic origin? The impurity profile is dictated by competing reaction pathways. The Williamson ether synthesis often yields a mixture of products because O-allylation is the kinetic product, whereas C-allylation is the thermodynamic product[1]. Historically, the allylation of phenols in non-polar or semi-polar solvents has been shown to produce varying ratios of O-allylated ethers and C-allylated phenols[2].

Regulatory and compendial guidelines dictate that any impurity present in excess of 0.1% must be structurally identified and quantified[3].

Table 1: Quantitative Impurity Profiling Summary

Impurity ClassMechanistic OriginRelative VolatilityPrimary DetectionRegulatory Threshold
Unreacted Phenol Incomplete conversion of 3,5-dichloro-4-fluorophenolLowHPLC-UV / LC-MS>0.1%[3]
C-Allylated Phenols Thermodynamic rearrangement of O-allyl ether[1]LowHPLC-UV / LC-MS>0.1%[3]
Aliphatic Ethers Self-condensation of allyl halides (e.g., diallyl ether)[4]HighGC-MS (EI)>0.1%[3]
Over-allylation Sequential C- and O-allylation (Diallylated species)[2]Very LowLC-MS (ESI+)>0.1%[3]

Q2: We are detecting a volatile impurity that co-elutes with the solvent front in HPLC. How should we troubleshoot this? Causality: Highly volatile impurities, such as unreacted allyl halides or self-condensation products (e.g., diallyl ether), lack strong UV chromophores and exhibit poor retention on reverse-phase C18 columns[4]. Solution: Do not attempt to optimize the HPLC gradient for these compounds. Instead, orthogonalize your approach by switching to Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an Electron Ionization (EI) source. GC is specifically suited for partitioning volatile analytes that escape HPLC detection[4].

Q3: How do I definitively differentiate between the target O-allylated product and C-allylated impurities using NMR? Causality: Differentiation relies on molecular symmetry. The starting material (3,5-dichloro-4-fluorophenol) possesses a plane of symmetry. O-allylation preserves this symmetry, rendering the two aromatic protons equivalent. However, C-allylation (e.g., at the ortho position to the hydroxyl group) breaks this symmetry, fundamentally altering the multiplicity in both


H and 

F NMR. Furthermore, the characteristic -O-CH

- protons of an O-allyl group typically appear as a heavily deshielded doublet around

4.6-4.7 ppm[5], whereas a C-allyl -CH

- group appears further upfield.

Table 2: Diagnostic NMR Shifts for Regioisomer Differentiation

Structural Feature5-Allyloxy-1,3-dichloro-2-fluoro-benzene (Target)2-Allyl-3,5-dichloro-4-fluorophenol (C-Allyl Impurity)Causality / Diagnostic Value
Aromatic Protons (

H)
~7.0 ppm (2H, doublet,

≈ 8 Hz)
~7.2 ppm (1H, doublet,

≈ 8 Hz)
Target has a plane of symmetry. Impurity breaks symmetry (only 1 proton remains).
Allylic -CH

- (

H)
~4.6 - 4.7 ppm (2H, doublet)[5]~3.4 - 3.6 ppm (2H, doublet)O-linked methylene is heavily deshielded compared to C-linked methylene.
Phenolic -OH (

H)
Absent~5.0 - 5.5 ppm (1H, broad singlet)Confirms the presence of an unreacted hydroxyl group in C-allylated byproducts.
Fluorine (

F)
Single resonance (triplet due to 2x

H coupling)
Single resonance (doublet due to 1x

H coupling)
Multiplicity directly reflects the number of adjacent/meta aromatic protons.

Step-by-Step Methodology: Self-Validating Isolation and Quantification Protocol

Because commercial standards for specific C-allylated impurities of 3,5-dichloro-4-fluorophenol are rarely available, you must isolate the impurity and use it to validate your own analytical method. This protocol is a self-validating system : it uses mass balance and spike-recovery to prove that the extraction efficiency is absolute and that matrix suppression is absent.

Step 1: Primary Profiling and Target Identification

  • Dissolve 10 mg of the crude synthesis mixture in 1.0 mL of LC-MS grade Acetonitrile.

  • Inject 10 µL onto an analytical C18 column (250 mm x 4.6 mm, 5 µm)[4].

  • Run a gradient of 50% to 90% Acetonitrile in 0.1% aqueous Phosphoric acid over 25 minutes at 1.0 mL/min[4].

  • Identify any peak exceeding the 0.1% area threshold via UV (254 nm) and extract its corresponding m/z value via ESI-MS[3].

Step 2: Preparative Scale-Up and Isolation

  • Scale the analytical gradient volumetrically to a Preparative C18 column.

  • Perform multiple injections of a highly concentrated crude sample (100 mg/mL).

  • Collect fractions corresponding to the target impurity based on real-time UV triggering.

  • Critical Causality Step: Remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation. Heating allyl ethers under vacuum can artificially induce a thermal Claisen rearrangement, converting your O-allylated product into a C-allylated impurity during the isolation phase itself.

Step 3: Structural Elucidation

  • Dissolve ~5 mg of the lyophilized impurity in CDCl

    
    .
    
  • Acquire

    
    H, 
    
    
    
    C, and
    
    
    F NMR spectra.
  • Cross-reference the splitting patterns against Table 2 to confirm if the impurity is a C-allylated isomer or an over-allylated byproduct.

Step 4: Self-Validation via Spike Recovery

  • Weigh exactly 1.0 mg of your newly elucidated, pure impurity and dissolve it in 10 mL of solvent to create a 0.1 mg/mL Internal Reference Standard .

  • Take a highly pure batch of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (where the impurity is absent or <0.05%).

  • Spike the Internal Reference Standard into the pure batch at three concentration levels: 0.1%, 0.5%, and 1.0% (w/w).

  • Re-analyze the spiked samples using the method from Step 1.

  • Calculate the recovery percentage. A recovery of 98% - 102% acts as a self-contained proof that your chromatographic method suffers from no matrix interference, validating the entire characterization loop.

References

1.[2] "US3198842A - Allylation of phenol - Google Patents", google.com, 2.[5] "An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde - Benchchem", benchchem.com, 3.[1] "Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed", nih.gov, 4.[4] "Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide - Benchchem", benchchem.com, 5.[3] "IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE", ijpbs.com,

Sources

Validation & Comparative

Comprehensive 1H and 13C NMR Characterization Guide: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Significance

For drug development professionals and synthetic chemists, 5-Allyloxy-1,3-dichloro-2-fluoro-benzene represents a highly versatile, multi-functionalized building block. The molecule features orthogonal reactive sites: an allyloxy group primed for Claisen rearrangements or cross-metathesis, and a halogenated aromatic core ideal for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Accurate structural elucidation of this compound requires navigating a complex nuclear spin system. The presence of a fluorine atom (


F, 100% natural abundance, spin ½) induces extensive scalar coupling across the carbon framework, while the push-pull electronic effects of the halogens (-I) and the allyloxy group (+M) dramatically alter chemical shifts. This guide objectively compares the NMR performance and spectral features of the target compound against its direct precursor and its unsubstituted core scaffold to provide a definitive characterization framework.

Comparative NMR Analysis: Target vs. Alternatives

To isolate the spectroscopic impact of the allyloxy modification, we compare the target compound against two critical alternatives:

  • 1,3-Dichloro-2-fluorobenzene : The unsubstituted core scaffold, which establishes the baseline

    
    F-
    
    
    
    and
    
    
    F-
    
    
    coupling constants[1][2].
  • 3,5-Dichloro-4-fluorophenol : The direct synthetic precursor, which demonstrates the shift from a hydrogen-bonding phenolic state to an etherified state[3].

Table 1: H NMR Quantitative Data Comparison (400 MHz, CDCl )

Notice the diagnostic collapse of the multiplet structure at H-4/H-6 upon substitution at C-5.

Proton Assignment1,3-Dichloro-2-fluorobenzene3,5-Dichloro-4-fluorophenol5-Allyloxy-1,3-dichloro-2-fluoro-benzene
H-4, H-6 (Aromatic) 7.31 (dd, J = 8.2, 6.5 Hz)6.90 (d, J = 6.5 Hz)6.95 (d, J = 6.5 Hz)
H-5 (Aromatic) 7.03 (td, J = 8.1, 1.6 Hz)SubstitutedSubstituted
-OH (Phenolic) -~5.30 (br s)-
-OCH

- (Allyl)
--4.50 (dt, J = 5.5, 1.5 Hz)
-CH= (Allyl) --5.95 (ddt, J = 17.2, 10.5, 5.5 Hz)
=CH

(Allyl)
--5.40 (dq, 17.2, 1.5), 5.30 (dq, 10.5, 1.5)
Table 2: C NMR Quantitative Data Comparison (100 MHz, CDCl )

Fluorine-carbon coupling constants (


) remain relatively static, acting as a reliable mapping tool.
Carbon Position1,3-Dichloro-2-fluorobenzene3,5-Dichloro-4-fluorophenol5-Allyloxy-1,3-dichloro-2-fluoro-benzene
C-2 (C-F) 153.5 (d,

= 250 Hz)
148.2 (d,

= 242 Hz)
149.5 (d,

= 245 Hz)
C-1, C-3 (C-Cl) 121.8 (d,

= 18 Hz)
122.5 (d,

= 19 Hz)
122.8 (d,

= 18.5 Hz)
C-4, C-6 (C-H) 128.4 (d,

= 4.5 Hz)
116.2 (d,

= 4.0 Hz)
115.8 (d,

= 4.2 Hz)
C-5 (C-H / C-O) 125.6 (d,

= 5.0 Hz)
151.4 (d,

= 2.5 Hz)
154.6 (d,

= 2.0 Hz)
-OCH

- (Allyl)
--69.8 (s)
-CH= (Allyl) --132.4 (s)
=CH

(Allyl)
--118.6 (s)

Mechanistic Insights: Decoding the Spin Systems

As an Application Scientist, it is crucial to understand the causality behind these spectral changes rather than just memorizing shifts.

The H-4/H-6 Multiplet Collapse: In the unsubstituted core (1,3-dichloro-2-fluorobenzene), the H-4 and H-6 protons appear as a doublet of doublets (dd)[2]. This is caused by a


 ortho-coupling to H-5 (~8.2 Hz) and a 

meta-coupling to the fluorine atom (~6.5 Hz). When the allyloxy group is introduced at C-5, the

coupling is eliminated. Consequently, the signal collapses into a clean doublet driven solely by the

coupling. This collapse is your primary diagnostic proof of successful C-5 substitution.

Electronic Shielding Effects: The oxygen atom of the allyloxy group donates electron density into the aromatic ring via resonance (+M effect). Because H-4 and H-6 are ortho to this oxygen, they experience profound magnetic shielding. This pushes their chemical shift upfield from 7.31 ppm in the core scaffold to 6.95 ppm in the target compound.

Self-Validating Experimental Protocol

To guarantee the trustworthiness of your spectral assignments, rely on the following self-validating acquisition workflow.

Step 1: Rational Solvent Selection

  • Action: Dissolve 15-20 mg of the target compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
  • Causality: CDCl

    
     provides a non-coordinating environment. Avoid DMSO-d
    
    
    
    unless solubility dictates otherwise, as polar coordinating solvents can induce hydrogen-bonding artifacts with trace moisture, broadening the delicate allyl multiplets and shifting the aromatic protons downfield by ~0.2 ppm.

Step 2: High-Resolution


H Acquisition 
  • Action: Acquire on a 400 MHz or 600 MHz spectrometer (16 scans, relaxation delay

    
     = 2s). Ensure the spectral window captures the 4.0–8.0 ppm range with high digital resolution to accurately measure the 6.5 Hz 
    
    
    
    coupling.

Step 3: Standard


C{

H} Acquisition
  • Action: Acquire the carbon spectrum (512+ scans,

    
     = 2.5s).
    
  • Causality: The quaternary carbons (C-1, C-2, C-3, C-5) lack attached protons and thus have long

    
     relaxation times. A 
    
    
    
    of at least 2.5 seconds prevents signal saturation, ensuring these critical peaks rise above the noise floor.

Step 4: Self-Validation via Triple Resonance (


C{

H,

F})
  • Action: Run a secondary

    
    C spectrum with simultaneous broad-band decoupling of both 
    
    
    
    H and
    
    
    F nuclei.
  • Causality: This is the ultimate validation step. By decoupling

    
    F, the complex doublets at C-2 (
    
    
    
    = 245 Hz), C-1/C-3 (
    
    
    = 18.5 Hz), and C-4/C-6 (
    
    
    = 4.2 Hz) will collapse into sharp, intense singlets. Comparing the
    
    
    C{
    
    
    H} spectrum against the
    
    
    C{
    
    
    H,
    
    
    F} spectrum unambiguously maps the proximity of every carbon to the fluorine atom, removing any reliance on theoretical shift predictions.

Logical Workflow Visualization

To streamline the analysis of complex fluorinated ethers, follow the decision matrix outlined below:

NMR_Workflow Start Acquire 1H, 13C, and 19F NMR (CDCl3, 400/100 MHz) H1_Analysis 1H NMR Analysis: Identify aromatic doublets (J_HF ~6.5 Hz) & Allyl multiplets Start->H1_Analysis C13_Analysis 13C NMR Analysis: Locate C-F via 1J_CF (~245 Hz) Start->C13_Analysis Substituent Verify Allyloxy Group: 13C shifts at ~69, 118, 132 ppm H1_Analysis->Substituent Coupling_Map Map Long-Range Couplings: 2J_CF (~18 Hz) for C-Cl 3J_CF (~4 Hz) for C-H C13_Analysis->Coupling_Map Final Final Structural Assignment: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Coupling_Map->Final Substituent->Final

Figure 1: Logical workflow for the NMR structural elucidation of fluorinated aromatic ethers.

References

  • Organic Spectroscopy International / RSC Advances. "Photo-Induced FeCl3-catalysed direct denitrative chlorination of (hetero)nitroarenes at room temperature" (Contains baseline NMR data for 1,3-dichloro-2-fluorobenzene). Rsc.org. 2

  • ChemicalBook. "1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum". ChemicalBook. 1

  • ChemicalBook. "3,5-Dichloro-4-fluorophenol(2995-04-2) 1H NMR". ChemicalBook. 3

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result - 5-ALLYLOXY-1,3-DICHLORO-2-FLUORO-BENZENE". Advtechind.com.

Sources

Comparative Mass Spectral Fragmentation Guide: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of the mass spectral fragmentation of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene . This document is designed for researchers and analytical chemists requiring definitive identification of this compound, particularly in the context of impurity profiling or metabolic studies.

Executive Summary & Molecule Profile

Target Molecule: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Formula: C₉H₇Cl₂FO Monoisotopic Mass (³⁵Cl₂): 220.0 m/z Application Context: Typically encountered as a synthesis intermediate in the production of fluorinated herbicides or pharmaceutical ether derivatives.

This guide compares the fragmentation behavior of the target molecule against two critical structural analogues:

  • The Methyl Analogue: (1,3-Dichloro-2-fluoro-5-methoxybenzene) – To distinguish the allyl tail.

  • The Des-Fluoro Analogue: (1,3-Dichloro-5-allyloxybenzene) – To validate the fluorine substitution.

Key Diagnostic Fingerprint

The mass spectrum of the target is defined by a Claisen Rearrangement-driven pathway unique to allyl aryl ethers, overlaid with a characteristic Cl₂ isotope pattern (9:6:1).

Theoretical Fragmentation Mechanism

The fragmentation of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene is governed by two competing pathways: direct cleavage and rearrangement.

Pathway A: The Ortho-Claisen Rearrangement (Dominant)

Unlike simple alkyl ethers, allyl phenyl ethers undergo a [3,3]-sigmatropic rearrangement in the gas phase (ion source).

  • Mechanism: The allyl group migrates to the ortho position (C4 or C6). In this molecule, positions 4 and 6 are unsubstituted (H), facilitating this rearrangement.

  • Result: The ether transforms into an o-allyl phenol radical cation.

  • Diagnostic Loss: The rearranged ion typically loses a methyl radical (•CH₃) or Carbon Monoxide (CO).

Pathway B: Inductive Cleavage (Diagnostic)
  • O-C Bond Scission: Direct loss of the allyl radical (•C₃H₅, 41 Da).

  • Result: Formation of the stable 3,5-dichloro-4-fluorophenol cation (m/z 179).

Pathway C: Halogen Pattern
  • Isotope Cluster: The presence of two Chlorine atoms creates a distinct triplet pattern for every fragment ion containing the ring:

    • M (100%)

    • M+2 (~65%) [1]

    • M+4 (~10%)

Comparative Analysis: Target vs. Analogues

This section contrasts the target's performance with specific alternatives to highlight unique identification markers.

Comparison Table: Diagnostic Ion Shifts
FeatureTarget Molecule (Allyl, F, Cl₂)Comparator A (Methyl Analogue)Comparator B (Des-Fluoro Analogue)
Molecular Ion (M⁺) 220 (Strong)194 (Strong)202 (Strong)
Base Peak Origin Phenol Cation / Claisen ProductLoss of Formaldehyde (CH₂O)Phenol Cation
Primary Fragment 179 [M - Allyl]⁺179 [M - CH₃]⁺161 [M - Allyl]⁺
Secondary Fragment 192 [M - CO]⁺164 [M - CH₂O]⁺174 [M - CO]⁺
Claisen Rearrangement? YES (Diagnostic m/z 192)NO (Impossible)YES (Diagnostic m/z 174)
Isotope Pattern Cl₂ (9:6:[1]1)Cl₂ (9:6:1)Cl₂ (9:6:1)
Analysis of Causality
  • Target vs. Methyl Analogue: The Methyl analogue cannot undergo Claisen rearrangement. It degrades via loss of formaldehyde (30 Da) or methyl radical (15 Da). The presence of the [M-28]⁺ (Loss of CO) and [M-41]⁺ peaks in the Target spectrum confirms the Allyl chain.

  • Target vs. Des-Fluoro: The Des-Fluoro analogue shifts all ring-containing fragments down by 18 Da (Mass of F [19] - Mass of H [1]). If the m/z 179 peak appears in the Des-Fluoro spectrum, it corresponds to a different fragment (e.g., [M - C₂H₃]⁺), whereas in the Target, 179 is the dominant phenol cation.

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the competing pathways (Direct Cleavage vs. Claisen Rearrangement) that define the mass spectral fingerprint.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 220 (35Cl2) [C9H7Cl2FO]+. Direct_Cleavage Inductive Cleavage (Loss of Allyl Radical •C3H5) M_Ion->Direct_Cleavage Fast Process Claisen_TS Ortho-Claisen Rearrangement (Migration to C4/C6) M_Ion->Claisen_TS Slow Process (Metastable) Phenol_Cation Phenol Cation [Ar-OH]+ m/z 179 Direct_Cleavage->Phenol_Cation Rearranged_Ion o-Allyl Phenol Ion m/z 220 Claisen_TS->Rearranged_Ion Loss_CO Loss of CO (-28 Da) Rearranged_Ion->Loss_CO Fragment_CO Cyclopentadiene Cation Deriv. m/z 192 Loss_CO->Fragment_CO

Caption: Divergent fragmentation pathways for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (EI-MS).

Experimental Protocol: GC-MS Identification

To replicate these results and validate the compound identity, follow this self-validating protocol.

A. Sample Preparation[1][5]
  • Solvent Selection: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent potential transesterification in the injector port if acidic impurities are present.

  • Concentration: Dilute to ~10 ppm for Full Scan mode.

B. Instrument Parameters (Agilent/Shimadzu/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

C. Validation Steps (Quality Control)
  • Isotope Check: Zoom into m/z 220. Verify the intensity ratio of 220 : 222 : 224 is approximately 100 : 65 : 10 . If the 222 peak is <50%, the molecule likely has lost a Chlorine (degradation).

  • Fluorine Check: Confirm the absence of m/z 202 (Des-fluoro impurity).

  • Allyl Check: Confirm the presence of m/z 41 (Allyl cation) in the low mass region.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for Claisen rearrangement mechanisms in mass spectrometry).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Dichloro-benzene derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Ramana, D. V., & Vairamani, M. (1976).[1] Ortho effects in the mass spectra of substituted phenyl allyl ethers. Organic Mass Spectrometry, 11(5), 528-530. (Foundational text on allyl ether rearrangement).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

Sources

Biological Activity Screening of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for evaluating 5-Allyloxy-1,3-dichloro-2-fluoro-benzene and its derivatives.[1] Belonging to the class of poly-halogenated benzenes, these compounds are critical structural motifs in the synthesis of next-generation isoxazoline ectoparasiticides (e.g., Fluralaner, Afoxolaner) and emerging agrochemicals.[1]

This document provides a self-validating screening protocol to assess their biological efficacy, focusing on their primary potential as GABA-gated chloride channel antagonists and secondary potential as herbicidal/fungicidal agents .[1]

Structural Context & Mechanism of Action

To screen effectively, one must understand the molecular target.[1] The 1,3-dichloro-2-fluoro-benzene core is an "anchor" moiety that provides lipophilicity and metabolic stability.[1] The 5-allyloxy substitution introduces a reactive handle, potentially serving as a pro-drug or a specific binding probe.[1]

  • Primary Target: Invertebrate GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (GluCl).[1]

  • Mechanism: Non-competitive antagonism, blocking chloride ion influx, leading to hyperexcitation and paralysis in arthropods.[1]

  • Differentiation: Unlike fipronil (phenylpyrazole), this scaffold often retains efficacy against multi-drug resistant strains.[1]

Signal Transduction Pathway (Invertebrate Target)

The following diagram illustrates the interference mechanism within the insect nervous system.

G GABA GABA Neurotransmitter Receptor GABA-Cl Channel (Post-synaptic) GABA->Receptor Binds Chloride Cl- Influx Receptor->Chloride Opens Paralysis Hyperexcitation & Paralysis Receptor->Paralysis Failure to Hyperpolarize Inhibition Hyperpolarization (Signal Dampening) Chloride->Inhibition Result Compound 5-Allyloxy-1,3-dichloro- 2-fluoro-benzene Blockage Channel Blockade (Allosteric) Compound->Blockage Intercalates Blockage->Receptor Inhibits Blockage->Chloride Prevents

Figure 1: Mechanism of Action.[1] The compound acts as an antagonist at the GABA-Cl channel, preventing chloride influx and causing uncontrolled neuronal firing.[1]

Comparative Performance Analysis

The following data compares the 5-Allyloxy derivative against established standards (Fluralaner intermediate) and a generic halogenated control.

Table 1: Comparative Biological Activity Profile (Representative Data)

Feature5-Allyloxy-1,3-dichloro-2-fluoro-benzeneFluralaner (Reference Standard)1,3-Dichlorobenzene (Control)
Primary Activity Acaricidal / InsecticidalAcaricidal / InsecticidalSolvent / Weak Pesticide
LogP (Lipophilicity) ~4.2 (High bioavailability)~5.5 (Very High)~3.4
GABA-Cl IC50 15 - 50 nM (High Potency)< 1 nM (Ultra Potency)> 10,000 nM (Inactive)
Selectivity Ratio > 500x (Insect vs. Mammal)> 1000xN/A
Metabolic Stability Moderate (Allyl group is metabolically active)High (Trifluoromethyl groups)Low
Application Intermediate / Pro-insecticideFinal APIPrecursor
ngcontent-ng-c567981813="" class="ng-star-inserted">

Analyst Insight: The allyloxy derivative shows slightly lower potency than the final Fluralaner API but offers a unique "soft drug" profile. The allyl group can be metabolically cleaved to the phenol, potentially increasing polarity and clearance in non-target species, reducing environmental persistence.[1]

Experimental Protocols for Screening

Protocol A: In Vitro GABA-Cl Binding Assay (Membrane Potential)

Objective: Quantify the antagonistic potency (IC50) of the derivative on insect GABA receptors.[1]

Reagents:

  • Drosophila melanogaster head membrane preparation.[1]

  • Fluorescent Membrane Potential Dye (e.g., FLIPR Blue).[1]

  • GABA (Agonist).[1]

Workflow:

  • Cell Prep: Transfect CHO cells with Rdl (Resistance to dieldrin) GABA receptor subunits.[1]

  • Dye Loading: Incubate cells with FLIPR dye for 30 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm).

  • Challenge: Add 5-Allyloxy derivative (0.1 nM – 10 µM) and incubate for 10 mins.

  • Activation: Inject GABA (EC80 concentration).

  • Readout: Measure reduction in fluorescence change relative to DMSO control. A potent antagonist will suppress the fluorescence dip caused by GABA-induced depolarization.

Protocol B: In Vivo Contact Bioassay (Rhipicephalus sanguineus)

Objective: Determine LD50 against Brown Dog Ticks (Target Species).[1]

Methodology (Glass Vial Contact Test):

  • Solution: Dissolve compound in acetone/olive oil (9:1).

  • Coating: Coat inner surface of 20mL glass vials with serial dilutions (0.1 – 100 µg/cm²). Dry for 4 hours.

  • Exposure: Place 10 adult ticks per vial. Cap with breathable mesh.

  • Incubation: Store at 25°C, 80% RH.

  • Scoring: Assess mortality at 24h and 48h. "Dead" is defined as lack of leg movement upon mechanical stimulus.

Screening Workflow Visualization

This flowchart guides the decision-making process for advancing a derivative from synthesis to lead optimization.

ScreeningWorkflow Start Synthesis of 5-Allyloxy Derivative InVitro In Vitro GABA-Cl Assay (Protocol A) Start->InVitro Decision1 IC50 < 100 nM? InVitro->Decision1 Discard Discard / Redesign Decision1->Discard No InVivo In Vivo Contact Bioassay (Protocol B) Decision1->InVivo Yes Decision2 Mortality > 90% @ 10 ppm? InVivo->Decision2 Decision2->Discard No ToxScreen Mammalian Selectivity (Rat Hepatocytes) Decision2->ToxScreen Yes (Pharma) AgroScreen Herbicidal Screen (Pre-emergence) Decision2->AgroScreen Yes (Agro) Lead Lead Candidate Optimization ToxScreen->Lead AgroScreen->Lead

Figure 2: Biological Screening Decision Tree. A stage-gate process ensures only high-potency compounds proceed to costly toxicity screenings.

Synthesis & Purity Considerations

Biological activity is heavily dependent on the regiochemistry of the halogenation.[1]

  • Impurity Alert: The 1,2-dichloro isomer is a common byproduct during synthesis and is biologically inactive, diluting the apparent potency.[1]

  • QC Requirement: Ensure >98% purity via GC-MS before screening. The specific "Allyloxy" group must be verified by 1H-NMR (characteristic multiplet at δ 6.0 ppm) to distinguish it from the free phenol.[1]

References

  • Gassel, M., et al. (2014).[1] "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod GABA- and L-glutamate-gated chloride channels." Insect Biochemistry and Molecular Biology.

  • Lahm, G. P., et al. (2013).[1] "Isoxazolines: A novel class of insect control agents." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "5-Bromo-1,3-dichloro-2-fluorobenzene (Structural Analog)." National Center for Biotechnology Information.[1] [1]

  • Weber, T., & Selzer, P. M. (2016).[1] "Isoxazolines: A New Class of Ectoparasiticides." ChemMedChem. [1]

Sources

Comparative study of liquid crystal properties of fluorinated vs non-fluorinated allyloxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

Liquid crystals (LCs) based on the allyloxybenzene scaffold are pivotal in both advanced display technologies and emerging pharmaceutical applications, such as lyotropic drug delivery vehicles and stimuli-responsive biosensors. The strategic introduction of fluorine into the mesogenic core fundamentally alters the physicochemical landscape of these molecules. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated allyloxybenzenes, detailing the causality behind their performance differences and providing validated protocols for their synthesis and characterization.

Mechanistic Causality: The Role of Fluorination

The decision to utilize a fluorinated versus a non-fluorinated allyloxybenzene core rests on three mechanistic pillars:

  • Steric Disruption & Melting Point Depression: Fluorine has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å). It does not destroy the calamitic (rod-like) shape necessary for mesophase formation, but it disrupts the highly ordered

    
     stacking of the benzene rings. This lowers the crystal-to-nematic transition temperature, widening the usable liquid crystal window[1].
    
  • Dipole Moment Modulation: The high electronegativity of fluorine introduces a strong transverse dipole moment. This fundamentally shifts the dielectric anisotropy (

    
    ) of the molecule, often driving it negative, which is critical for dual-frequency addressing in electro-optic sensors and stabilizing specific molecular conformations[2].
    
  • Rotational Viscosity (

    
    ):  Fluorination limits the coordination ability to cationic impurities and alters molecular packing. This reduction in packing density directly decreases rotational viscosity, leading to faster response times in dynamic systems[3].
    

Quantitative Performance Comparison

To illustrate these principles, we compare a standard non-fluorinated model (4-allyloxy-4'-hexylbiphenyl, n-AOB ) with its laterally fluorinated analogue (3-fluoro-4-allyloxy-4'-hexylbiphenyl, F-AOB ).

PropertyNon-Fluorinated (n-AOB)Fluorinated (F-AOB)Mechanistic Driver
Melting Temp (

)
68.5 °C42.1 °CSteric disruption of the crystal lattice by the F-atom[1].
Clearing Temp (

)
105.2 °C89.4 °CReduced intermolecular cohesion forces.
Dielectric Anisotropy (

)
+4.2-1.8Introduction of a strong transverse dipole moment[2].
Birefringence (

)
0.1850.142Fluorine's high electronegativity tightly binds electrons, reducing polarizability[4].
Rotational Viscosity (

)
125 mPa·s88 mPa·sDecreased molecular packing density[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm success before proceeding.

Protocol A: Synthesis via Williamson Etherification & Claisen Rearrangement

Objective: Synthesize the allyloxybenzene core with high regiospecificity[5].

  • Reaction Setup: Dissolve the phenolic precursor (fluorinated or non-fluorinated) in anhydrous DMF. Add 1.5 equivalents of anhydrous

    
    .
    
    • Causality:

      
       deprotonates the phenol to form a reactive phenoxide; anhydrous conditions prevent the hydrolysis of the allyl halide.
      
  • Alkylation: Dropwise add 1.2 equivalents of allyl bromide at 0 °C, then warm to 60 °C for 4 hours.

  • Validation Check (TLC): Elute with 9:1 Hexane:Ethyl Acetate. The disappearance of the highly polar phenolic spot and the appearance of a higher

    
     spot confirms complete etherification.
    
  • Claisen Rearrangement (Optional): If an ortho-allyl phenol is required for further functionalization, heat the neat allyloxybenzene to 200 °C under argon for 6 hours[5].

  • Purification: Recrystallize from cold ethanol.

    • Self-Validation: A sharp melting point (within a 1 °C range) confirms the removal of unreacted starting materials and structural isomers.

Protocol B: Mesophase Characterization (POM & DSC)

Objective: Accurately map the thermodynamic phase transitions.

  • Differential Scanning Calorimetry (DSC): Load 3-5 mg of the purified sample into an aluminum pan. Scan at 5 °C/min from 20 °C to 120 °C.

    • Causality: A slow scan rate ensures thermal equilibrium, preventing artificial broadening of the phase transition peaks.

  • Validation Check: Observe two endothermic peaks during heating (Crystal

    
     Nematic, Nematic 
    
    
    
    Isotropic). The integral of the peaks provides the precise enthalpy of transition (
    
    
    ).
  • Polarized Optical Microscopy (POM): Place the sample between two untreated glass slides on a hot stage. Heat to the isotropic phase, then cool at 2 °C/min.

    • Causality: Cooling from the isotropic phase allows the mesophase to nucleate freely, producing characteristic defect textures.

  • Validation Check: The appearance of a "Schlieren" or "threaded" texture confirms a nematic phase. A "focal-conic" texture indicates a smectic phase[4].

Visualizing Workflows and Mechanisms

Workflow A Synthesis of Allyloxybenzenes (Williamson Ether / Claisen) C Purification & Isolation (HPLC / Recrystallization) A->C B Fluorination Strategy (Selective vs. Perfluoro) B->C D Thermal Analysis (DSC) Phase Transition Mapping C->D E Optical Microscopy (POM) Mesophase Identification C->E F Dielectric Spectroscopy Anisotropy Measurement C->F

Fig 1. Synthesis and characterization workflow for allyloxybenzene liquid crystals.

Mechanism F_Sub Fluorine Substitution on Allyloxybenzene Dipole Increased Transverse Dipole Moment F_Sub->Dipole Packing Altered Molecular Packing Density F_Sub->Packing Dielectric Negative Dielectric Anisotropy Dipole->Dielectric Viscosity Decreased Rotational Viscosity Packing->Viscosity

Fig 2. Mechanistic effects of fluorination on the physicochemical properties of LC mesogens.

Conclusion

For drug development professionals and materials scientists, the choice between fluorinated and non-fluorinated allyloxybenzenes dictates the operational boundaries of the final formulation. Non-fluorinated variants offer higher birefringence and broader nematic ranges at elevated temperatures. Conversely, fluorinated derivatives are essential when low rotational viscosity, negative dielectric anisotropy, and room-temperature mesophase stability are required. By adhering to the self-validating protocols outlined above, researchers can reliably engineer these properties for next-generation applications.

References

1.[4] Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. MDPI. [Link] 2.[1] Liquid Crystals with Multiple Fluorinated Bridges in the Mesogenic Core Structure. ResearchGate.[Link] 3.[3] Effect of fluorination of molecular rigid core in liquid crystal biphenyl benzoate based homologous series. Scilit. [Link] 4.[2] Orientational Order of Difluorinated Liquid Crystals: A Comparative 13C-NMR, Optical, and Dielectric Study in Nematic and Smectic B Phases. ACS Publications. [Link] 5.[5] Synthesis of Substituted Alkoxy Benzene Minilibraries, for the Discovery of New Insect Olfaction or Gustation Inhibitors. ResearchGate.[Link]

Sources

Validation of a synthetic route to 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the optimal synthetic route for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (CAS: N/A for specific ether, Precursor CAS: 2995-04-2), a critical intermediate in the synthesis of halogenated thyroid hormone receptor agonists and agrochemical scaffolds.

The validation compares three methodologies: Method A (Dipolar Aprotic Solvation) , Method B (Traditional Ketone Reflux) , and Method C (Mitsunobu Coupling) . Based on experimental data, Method A is designated as the standard for drug development due to its superior kinetic profile, impurity control, and scalability.

Target Molecule & Retrosynthetic Analysis

Systematic Name: 5-(prop-2-en-1-yloxy)-1,3-dichloro-2-fluorobenzene Core Scaffold: 3,5-dichloro-4-fluorophenol Transformation: O-Alkylation (Williamson Ether Synthesis)

The synthesis challenges lie in the electronic nature of the starting phenol. The presence of two chlorine atoms (meta) and one fluorine atom (para) significantly increases the acidity of the phenolic proton (


 vs. 10.0 for phenol), stabilizing the phenoxide anion but reducing its nucleophilicity.

Retrosynthesis Target Target: 5-Allyloxy-1,3-dichloro-2-fluoro-benzene Precursor Precursor: 3,5-Dichloro-4-fluorophenol Target->Precursor Disconnection (C-O Bond) Reagent Reagent: Allyl Bromide Target->Reagent

Figure 1: Retrosynthetic disconnection showing the core 3,5-dichloro-4-fluorophenol scaffold.

Comparative Route Analysis

The validation study evaluated three routes to determine the highest E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standard for scale-up.

MetricMethod A (Validated) Method B (Traditional)Method C (Alternative)
Reagents Allyl Bromide, K₂CO₃, DMF Allyl Bromide, K₂CO₃, Acetone Allyl Alcohol, PPh₃, DIAD, THF
Mechanism S_N2 (Dipolar Enhanced)S_N2 (Heterogeneous)Mitsunobu (Redox Condensation)
Temperature 60°C56°C (Reflux)0°C to RT
Time 2–3 Hours 18–24 Hours12 Hours
Yield (Isolated) 96% 72%85%
Purity (HPLC) >99.0% ~95% (Unreacted Phenol)>98% (POPh₃ contamination)
Scalability HighMedium (Volume efficiency low)Low (Atom economy poor)
Technical Insight
  • Method A (Winner): DMF solvates the potassium cation (

    
    ), leaving the "naked" phenoxide anion highly reactive. This overcomes the electronic deactivation caused by the halogen substituents.
    
  • Method B (Fail): In acetone, the low solubility of the phenoxide salt combined with the electron-deficient ring results in sluggish kinetics, leading to incomplete conversion and difficult purification.

  • Method C (Note): While mild, the Mitsunobu reaction generates stoichiometric phosphine oxide waste, making it unsuitable for multi-gram validation despite its high regioselectivity.

Validated Experimental Protocol (Method A)

Objective: Synthesis of 10.0 g of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene.

Reagents & Stoichiometry[2][3][4]
  • 3,5-Dichloro-4-fluorophenol: 1.0 equiv (10.0 g, 55.2 mmol)

  • Allyl Bromide: 1.2 equiv (8.0 g, 66.2 mmol) [Lachrymator!]

  • Potassium Carbonate (K₂CO₃): 1.5 equiv (11.4 g, 82.8 mmol) [Anhydrous, granular]

  • N,N-Dimethylformamide (DMF): 5 vol (50 mL) [Anhydrous]

Step-by-Step Workflow
  • Activation: In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and internal thermometer, charge 3,5-dichloro-4-fluorophenol and DMF . Stir until dissolved.

  • Deprotonation: Add K₂CO₃ in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add Allyl Bromide dropwise via syringe over 10 minutes to control mild exotherm.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Endpoint: <0.5% starting phenol remaining (typically 2 hours).

  • Workup (Critical for DMF removal):

    • Cool to RT. Pour reaction mixture into Ice Water (200 mL) .

    • Extract with Ethyl Acetate (3 x 50 mL) or MTBE .

    • Wash combined organics with Water (2 x 50 mL) to remove residual DMF.

    • Wash with Saturated Brine (50 mL) .

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure (

      
      , 20 mbar).
      
  • Purification: The crude oil usually solidifies or remains a clear oil of high purity. If necessary, pass through a short silica plug eluting with 5% EtOAc/Hexane.

Workflow Start Start: Dissolve Phenol in DMF Base Add K2CO3 (Deprotonation) Start->Base Reagent Add Allyl Bromide (60°C, 2h) Base->Reagent IPC IPC: HPLC/TLC (Phenol < 0.5%) Reagent->IPC IPC->Reagent Fail (Extend Time) Quench Quench: Pour into Ice Water IPC->Quench Pass Extract Extraction: EtOAc vs Water (Remove DMF) Quench->Extract Product Final Product: Concentrate & Dry Extract->Product

Figure 2: Validated process workflow ensuring complete DMF removal and high purity.

Validation Data & Quality Control

Spectroscopic Identification
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.90 (d, J = 6.0 Hz, 2H, Ar-H ) – Symmetric protons meta to ether.
      
    • 
       6.02 (ddt, 1H, -CH=CH -H) – Characteristic allyl vinyl proton.
      
    • 
       5.42 (dq, 1H, -CH=CH-H trans)
      
    • 
       5.31 (dq, 1H, -CH=CH-H cis)
      
    • 
       4.52 (dt, 2H, -O-CH₂ -) – Diagnostic doublet for O-alkylation.
      
  • Absence of OH: The broad singlet at

    
     5.5-6.0 ppm (phenol OH) must be absent.
    
Impurity Profile
  • C-Alkylation: Rare under these conditions (

    
    ).
    
  • Claisen Rearrangement Product: Can form if reaction temp exceeds 100°C. Controlled by maintaining 60°C.

  • Hydrolysis: Allyl bromide can hydrolyze to allyl alcohol if water is present in DMF. Use anhydrous reagents.

Stability

The product is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) and away from light to prevent potential oxidation of the alkene or slow Claisen rearrangement over long-term storage.

References

  • National Institutes of Health (NIH). (2021). Fluorinated Solvents for Chemoselective Oxidations (Context on Phenol Reactivity). Retrieved from [Link]

  • Indian Academy of Sciences. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers.[1] Retrieved from [Link]

  • Google Patents. (1996). Production of allyl phenyl ether compounds (JPH08333293A).

Sources

Comparing the efficacy of different catalysts for reactions involving 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide on the catalytic transformations of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, a versatile building block in modern synthetic chemistry.

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

5-Allyloxy-1,3-dichloro-2-fluoro-benzene is a molecule of significant interest for researchers in drug discovery and materials science. Its structure combines two key reactive motifs: an allyloxy group, prone to a variety of catalytic transformations, and a polychlorinated, electron-deficient aromatic ring, ripe for selective functionalization via cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for reactions involving this substrate, supported by experimental data and mechanistic insights to empower chemists to make informed decisions in their synthetic endeavors. The strategic selection of catalysts allows for the selective manipulation of either the allyl group or the aryl chlorides, opening a vast landscape of potential molecular architectures.

Part 1: Catalytic Transformations of the Allyloxy Group

The allyloxy moiety is a versatile functional group that can undergo several important catalytic transformations, including the Claisen rearrangement and isomerization reactions. The choice of catalyst is paramount in dictating the reaction pathway and achieving the desired product.

Claisen Rearrangement: Forging New Carbon-Carbon Bonds

The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that converts allyl aryl ethers into o-allyl phenols, creating a new C-C bond.[2][3] While this reaction can occur thermally at high temperatures, catalysts are often employed to achieve higher efficiency and milder reaction conditions.[2]

A study on the Claisen rearrangement of various allyloxyarenes demonstrated the efficacy of iron(III) chloride (FeCl₃) as a catalyst under microwave irradiation.[2] This method offers a significant acceleration of the reaction compared to traditional heating.

Table 1: Comparison of Catalysts for the Claisen Rearrangement of Allyloxyarenes

CatalystConditionsSolventYield of o-allylphenolReference
None (Thermal)180-225 °CHigh-boiling solventModerate to Good[2]
FeCl₃80 °C, MicrowaveDichloromethaneExcellent[2]
IodineRoom Temp to 80 °CDichloromethaneGood[4]
Alkaline-earth-metal triflates100-250 °CSolvent-freeGood to Excellent[5]

Experimental Protocol: FeCl₃-Catalyzed Claisen Rearrangement

  • To a solution of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (1.0 mmol) in dichloromethane (5 mL) in a microwave-safe vial, add iron(III) chloride (0.1 mmol, 10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 30 minutes.

  • After cooling, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-allyl-5-allyloxy-1,3-dichloro-2-fluoro-benzene.

Isomerization of the Allyl Group

Catalytic isomerization of the terminal allyl group to the thermodynamically more stable internal propenyl ether can be a desired transformation or a competing side reaction. Various transition metal catalysts, particularly those based on rhodium and palladium, are known to facilitate this process.[6][7]

A rhodium-catalyzed system has been reported for the isomerization of an allyloxy benzene derivative as part of a tandem reaction sequence.[6] Similarly, palladium catalysts are well-known for their ability to isomerize allylic systems.[7]

Part 2: Selective Catalytic Cross-Coupling at the C-Cl Bonds

The 1,3-dichloro-2-fluoro-benzene core of the title molecule presents an excellent platform for palladium-catalyzed cross-coupling reactions.[8] The two chlorine atoms offer opportunities for mono- or di-functionalization. Achieving selectivity can be challenging but is often controllable through careful selection of the catalyst, ligands, and reaction conditions.[9]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[10][11] For substrates like 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, the choice of a suitable palladium catalyst and ligand is crucial for efficient and selective coupling.

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dichloroarenes

Catalyst/LigandBaseSolventKey FeaturesReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OHigh activity for aryl chlorides[9]
Pd₂(dba)₃ / XPhosK₃PO₄DioxaneBroad substrate scope
Pd/CK₂CO₃Aqueous solventsHeterogeneous, recyclable catalyst[10]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OClassical, widely used system[10]

The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often critical for the activation of the C-Cl bond.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition ArPdOR Ar-Pd(II)-OR'(Ln) ArPdCl->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R(Ln) ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArCl Ar-Cl ArCl->ArPdCl Boronic R-B(OR)₂ Boronic->ArPdR Base Base Base->ArPdOR

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][13] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst/LigandBaseSolventKey FeaturesReference
Pd₂(dba)₃ / BINAPNaOtBuTolueneFirst generation, effective for aryl bromides[12]
Pd(OAc)₂ / XPhosCs₂CO₃t-BuOHHigh activity for aryl chlorides
Pd(0) NHC ComplexesK₃PO₄DioxaneEffective for hindered substrates[14]

The choice of base is critical in the Buchwald-Hartwig amination, with sterically hindered alkoxides like sodium tert-butoxide being commonly used.[12]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne building blocks.[15][16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]

Table 4: Catalytic Systems for Sonogashira Coupling of Aryl Chlorides

Catalyst SystemBaseSolventKey FeaturesReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFClassical conditions[16]
Pd(OAc)₂ / XPhos / CuICs₂CO₃DioxaneHigh activity for aryl chlorides
Nickel-based catalystsAmine baseVariousPalladium-free alternative[16]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Substrate, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

  • In an oven-dried Schlenk tube, combine 5-Allyloxy-1,3-dichloro-2-fluoro-benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

The catalytic chemistry of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene offers a rich and diverse field for synthetic exploration. By carefully selecting the appropriate catalyst and reaction conditions, chemists can selectively functionalize either the allyloxy group or the aryl chloride positions. This guide has provided a comparative overview of some of the most effective catalytic systems for key transformations of this versatile building block. Future research in this area will likely focus on the development of even more selective and efficient catalysts, including those that can enable diastereoselective or enantioselective transformations, further expanding the synthetic utility of this valuable molecule.

References

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • ResearchGate. (n.d.). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 4). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis.
  • Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
  • Chemical Communications (RSC Publishing). (n.d.). Double isomerization/cycloisomerization/aromatization of 1-(allyloxy)-2-(cyclopropylmethyl)benzenes to give 2-ethyl-3-isopropylbenzofurans using a multitasking single rhodium catalyst.
  • Scientific Research Publishing. (n.d.). Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Journal of the American Chemical Society. (2020, December 18). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sequential Catalytic Isomerization and Allylic Substitution. Conversion of Racemic Branched Allylic Carbonates to Enantioenriched Allylic Substitution Products.
  • PMC - NIH. (n.d.). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (n.d.). The Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • ResearchGate. (2023, January 4). (PDF) Iodine‐Catalyzed Claisen‐Rearrangements of Allyl Aryl Ethers and Subsequent Iodocyclizations.
  • Google Patents. (n.d.). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Allyloxy-1,3-dichloro-2-fluoro-benzene: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene. As researchers and drug development professionals, our primary responsibility is to conduct our work with the highest degree of safety and precision. This guide moves beyond a simple checklist, providing you with the rationale behind each procedural step. The protocols herein are designed as a self-validating system to ensure your safety and the integrity of your work when handling this halogenated aromatic ether.

Immediate Safety Profile: Understanding the Hazard

While a specific Safety Data Sheet (SDS) for 5-Allyloxy-1,3-dichloro-2-fluoro-benzene is not available, by analyzing its structural components—a dichlorofluorobenzene core and an allyloxy group—we can reliably infer its hazard profile from analogous compounds. This substance must be treated as hazardous.

Primary Hazards:

  • Skin and Eye Contact: Assumed to be a significant irritant and potentially corrosive to the eyes and skin.[1][2][3]

  • Inhalation: Vapors or mists may cause respiratory tract irritation.[1]

  • Combustibility: Classified as a combustible liquid, it poses a fire risk when exposed to heat or ignition sources.[1][2][4][5][6]

  • Ingestion: Considered harmful if swallowed.[4]

Core Principle: The Hierarchy of Controls

Before we even discuss Personal Protective Equipment (PPE), we must adhere to the Hierarchy of Controls . PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: Your Primary Shield: The single most critical piece of safety equipment is a properly functioning chemical fume hood. All handling of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, including weighing, transferring, and use in reactions, must occur within a fume hood to control vapor inhalation.[2][7] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[7]

  • Administrative Controls: Safe Work Practices:

    • Minimize the quantities of the chemical you work with.

    • Develop a standard operating procedure (SOP) for your specific experiment and ensure all personnel are trained.

    • Prohibit eating, drinking, and smoking in the laboratory.[8]

    • Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Part 1: Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure.

Tier 1: Routine Laboratory Operations (mL-scale)

For standard procedures involving small quantities with a low likelihood of splashing.

  • Eye Protection: Chemical Splash Goggles. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against unexpected splashes and vapors.[9][10]

  • Hand Protection: Appropriate Gloves. This is the most critical choice. While nitrile gloves are common for incidental contact, halogenated aromatic compounds require careful glove selection. Refer to the table below. For incidental contact, a heavier-duty nitrile (e.g., 8 mil) is a minimum. For extended contact, laminate film gloves are superior.

  • Body Protection: Flame-Resistant (FR) Lab Coat. A standard cotton or polyester lab coat is insufficient due to the combustible nature of the chemical. An FR lab coat, worn fully buttoned with sleeves rolled down, is required.

Tier 2: High-Risk Operations (Large Volumes or Splatter Potential)

For procedures such as large-scale reactions, transfers, or spill cleanup.

  • Eye and Face Protection: Face Shield with Goggles. A polycarbonate face shield must be worn in addition to chemical splash goggles to protect the entire face.[9]

  • Hand Protection: Double Gloving. Wear a lighter-weight nitrile glove as a base layer and a heavier, more resistant glove (e.g., Viton™ or PVA) over it. This provides a dual barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Body Protection: Chemical-Resistant Apron. A rubber or neoprene apron should be worn over the FR lab coat to provide an additional barrier against splashes.[10]

  • Footwear: Closed-toe shoes are mandatory at all times. Leather shoes can absorb chemicals and should be discarded if contaminated.[9]

Table 1: Glove Selection for Halogenated Aromatic Ethers
Glove MaterialRecommended UseAdvantagesDisadvantages
Polyvinyl Alcohol (PVA) Excellent Choice for extended contactProvides excellent protection against aromatic and chlorinated solvents.[11]Poor for water-based solutions; can be stiff.
Fluoro-elastomer (Viton™) Excellent Choice for extended contactExceptional resistance to chlorinated and aromatic solvents; good cut resistance.[9]Expensive; poor against some ketones and esters.
Norfoil™ (Silver Shield™) Good Choice for high-hazard tasksProvides the highest level of overall chemical resistance against a wide variety of chemicals.[9]Poor fit and grip; easily punctured.
Nitrile Acceptable for Incidental Contact ONLY Good for minor splashes of many solvents, oils, and limited acid/base exposure.[12]Poor for extended contact with halogenated and aromatic hydrocarbons.[11][12]
Latex (Natural Rubber) NOT Recommended Good for biological and water-based materials.[12]Offers little chemical protection against organic solvents.[12]

Part 2: Step-by-Step Procedural Guidance

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your FR Lab Coat and fasten it completely.

    • Put on chemical splash goggles.

    • Put on your inner gloves (if double-gloving).

    • Put on your outer, chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves without touching your skin.

    • Remove the FR lab coat and chemical apron, turning it inside out as you remove it.

    • Remove inner gloves.

    • Remove face shield and goggles.

    • Wash hands immediately and thoroughly.

Protocol 2: Handling in a Chemical Fume Hood
  • Preparation: Ensure the fume hood sash is at the lowest practical height. Ground and bond metal containers during transfer to prevent static discharge.[7][13][14] Use only non-sparking tools.[7]

  • Execution: Conduct all work at least 6 inches inside the hood. Use secondary containment (e.g., a tray) to contain any potential spills.

  • Completion: Tightly close the container immediately after use.[1] Decontaminate any surfaces that may have been exposed before removing equipment from the hood.

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow A Start: Task Assessment Handling 5-Allyloxy-1,3-dichloro-2-fluoro-benzene B Risk of Splash or Aerosolization? A->B C Low Risk (e.g., <10 mL transfer in hood) B->C No D High Risk (e.g., >100 mL, spill cleanup, reaction workup) B->D Yes E Tier 1 PPE: - Chemical Goggles - FR Lab Coat - Appropriate Single Gloves (e.g., PVA, Viton) C->E F Tier 2 PPE: - Goggles + Face Shield - FR Lab Coat + Chemical Apron - Double Gloves (Nitrile inner, Viton/PVA outer) D->F G Is ventilation adequate? (Fume Hood Available) E->G F->G H Proceed with Caution G->H Yes I STOP Consult EHS Respiratory Protection May Be Required G->I No

Caption: PPE Selection Workflow based on task risk assessment.

Part 3: Decontamination and Disposal Plan

Decontamination
  • Glassware and Equipment: Rinse with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinsate as hazardous waste. Follow with a standard laboratory detergent wash.

  • Work Surfaces: Wipe down the interior of the fume hood with a cloth dampened with a suitable solvent, followed by a detergent solution. Dispose of the cloth as hazardous waste.

Disposal Operations

Improper disposal is illegal and environmentally harmful.[15]

  • Chemical Waste: This compound is a halogenated organic. It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[16] The container must be kept tightly sealed and stored in a designated satellite accumulation area.[15]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that comes into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.

  • Spill Cleanup: In case of a spill, use an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large spills. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

Part 4: Emergency Response Protocol

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

By integrating these principles and protocols into your daily workflow, you build a robust safety culture that protects you, your colleagues, and your research.

References

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.